molecular formula C17H18FN3S B15617440 Timelotem CAS No. 105138-32-7

Timelotem

Cat. No.: B15617440
CAS No.: 105138-32-7
M. Wt: 315.4 g/mol
InChI Key: ICHHTOMWWAMJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Timelotem is a useful research compound. Its molecular formula is C17H18FN3S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105138-32-7

Molecular Formula

C17H18FN3S

Molecular Weight

315.4 g/mol

IUPAC Name

10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C17H18FN3S/c1-20-6-7-21-13(11-20)10-19-17(16-3-2-8-22-16)14-5-4-12(18)9-15(14)21/h2-5,8-9,13H,6-7,10-11H2,1H3

InChI Key

ICHHTOMWWAMJQP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the mechanism of action of Timolol (B1209231), a non-selective beta-adrenergic receptor antagonist widely utilized in the management of glaucoma and ocular hypertension. The following sections detail its molecular interactions, physiological effects on aqueous humor dynamics, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

Timolol exerts its therapeutic effect by lowering intraocular pressure (IOP). The primary mechanism for this IOP reduction is the decreased production of aqueous humor by the ciliary body.[1] Timolol is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[2] In the eye, it is the blockade of beta-2 adrenergic receptors on the ciliary epithelium that is thought to be principally responsible for reducing aqueous humor formation.[3]

The binding of catecholamines (like epinephrine (B1671497) and norepinephrine) to these beta-receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is believed to promote the secretion of aqueous humor. By competitively blocking these receptors, Timolol prevents this downstream signaling, resulting in a decrease in cAMP production and a subsequent reduction in aqueous humor secretion.

Signaling Pathway

The signaling cascade initiated by beta-adrenergic receptor stimulation and its inhibition by Timolol is depicted below.

Timolol Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Ciliary Epithelium Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Binds & Activates G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Reduced Aqueous Humor Secretion Reduced Aqueous Humor Secretion Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Ion Transporters Ion Transporters cAMP->Ion Transporters Activates Aqueous Humor Secretion Aqueous Humor Secretion Ion Transporters->Aqueous Humor Secretion Promotes Timolol Timolol Timolol->Beta-Adrenergic Receptor Blocks

Caption: Timolol blocks beta-adrenergic receptors, inhibiting the cAMP pathway and reducing aqueous humor secretion.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Timolol in reducing intraocular pressure has been demonstrated in numerous studies. The tables below summarize key quantitative findings.

Table 1: Summary of Timolol Efficacy in Preclinical (Rabbit) Studies

Study ParameterAnimal ModelTimolol ConcentrationIOP ReductionReference
Single DoseNormotensive Rabbits1%Significant reduction in IOP recovery rate (40%)[4]
Sustained DeliveryNew Zealand White RabbitsMicrospheresAverage 25.6% lower than control for 10 weeks[5]
Ocular Hypertensionα-chymotrypsin-inducedNot specifiedEffective reduction[6]
Water Loading ModelNew Zealand White RabbitsNot specifiedMaximum 2.9 mmHg reduction[7]
Circadian RhythmNew Zealand White RabbitsNot specifiedEffective during dark phase only[8]

Table 2: Summary of Timolol Efficacy in Human Clinical Trials

Study PopulationTimolol ConcentrationMean IOP ReductionDuration of StudyReference
Nonglaucomatous Volunteers0.5%2.0 mmHgNot specified[9]
Primary Open Angle Glaucoma0.5%7.27 mmHg3 months[10]
Ocular Hypertension/POAG0.1 mg topical3.1 mmHg (contralateral eye)2 hours[11]
POAG/OHT (Fixed Combination)0.5% (with Dorzolamide)29.9% (relative reduction)1-3 months[12]
POAG/OHT (Fixed Combination)0.5% (with Latanoprost)33.9% (relative reduction)1-3 months[12]
POAG/OHT (Fixed Combination)0.5% (with Travoprost)34.9% (relative reduction)1-3 months[12]
POAG/OHT (Fixed Combination)0.5% (with Brimonidine)28.1% (relative reduction)1-3 months[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action of Timolol.

1. Measurement of Aqueous Humor Flow by Fluorophotometry

This technique measures the rate at which a fluorescent dye (fluorescein) is cleared from the anterior chamber of the eye, providing an estimate of aqueous humor flow.

  • Subject Preparation: Subjects are seated comfortably. A baseline measurement of corneal and anterior chamber autofluorescence is taken.

  • Dye Instillation: A precise volume of fluorescein (B123965) solution (e.g., 2% sodium fluorescein) is instilled into the conjunctival cul-de-sac. After a set period (e.g., 5 minutes), the excess dye is washed out with a sterile saline solution.

  • Acclimation Period: A period of several hours is allowed for the fluorescein to distribute throughout the anterior chamber and for corneal fluorescence to decrease to a stable level.[13]

  • Fluorophotometric Measurements: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at regular intervals (e.g., every 30-60 minutes) over several hours.[14] The instrument directs a beam of blue light into the eye and measures the emitted fluorescent light.[14]

  • Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the rate of aqueous humor flow. This is typically expressed in microliters per minute (µL/min).

2. Measurement of Outflow Facility by Tonography

Tonography is a non-invasive method used to determine the facility of aqueous humor outflow from the eye.

  • Subject Preparation: The subject is placed in a supine position. The cornea is anesthetized with a topical anesthetic (e.g., proparacaine (B1679620) 0.5%).[15]

  • Tonography Procedure: A weighted tonometer (e.g., a pneumatonometer with an added weight or a Schiøtz tonometer) is placed on the center of the cornea for a set duration (typically 2-4 minutes).[15][16] The weight of the tonometer increases the intraocular pressure, which in turn increases the rate of aqueous humor outflow.

  • Pressure Recording: The intraocular pressure is recorded continuously throughout the procedure. The pressure will gradually decrease as aqueous humor is forced out of the eye.

  • Data Analysis: The change in intraocular pressure over the measurement period is used to calculate the outflow facility. The calculation takes into account the pressure-volume relationship of the eye. Outflow facility is typically expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

ExperimentalWorkflow cluster_fluorophotometry Fluorophotometry Workflow cluster_tonography Tonography Workflow F1 Baseline Fluorescence Measurement F2 Topical Fluorescein Instillation F1->F2 F3 Dye Distribution Period F2->F3 F4 Serial Fluorescence Measurements F3->F4 F5 Calculate Aqueous Flow Rate F4->F5 T1 Topical Anesthesia T2 Baseline IOP Measurement T1->T2 T3 Application of Weighted Tonometer T2->T3 T4 Continuous IOP Recording (2-4 min) T3->T4 T5 Calculate Outflow Facility T4->T5

Caption: Standard workflows for fluorophotometry and tonography experiments.

3. Measurement of Episcleral Venous Pressure

Episcleral venous pressure is a component of the resistance to aqueous humor outflow and can be measured to provide a more complete picture of aqueous humor dynamics.

  • Method: A common non-invasive method involves using a pressure chamber device.[17] An alternative is a computerized venomanometer.[18]

  • Procedure: A small, transparent chamber is placed over an episcleral vein. The pressure within the chamber is gradually increased until the vein is observed to collapse. The pressure at which this occurs is taken as the episcleral venous pressure.[18]

  • Data Interpretation: This measurement helps to understand the total resistance to aqueous outflow and can be used in conjunction with outflow facility measurements to better characterize the effects of a drug.

Conclusion

Timolol remains a cornerstone in the medical management of glaucoma. Its mechanism of action, primarily through the reduction of aqueous humor production via beta-adrenergic blockade in the ciliary epithelium, is well-established. The experimental techniques of fluorophotometry and tonography have been instrumental in quantifying its effects on aqueous humor dynamics. This in-depth guide provides the foundational knowledge for researchers and drug development professionals working in the field of ophthalmology and glaucoma therapy.

References

Timelotem: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timelotem is a benzodiazepine (B76468) derivative with potential applications as an anesthetic, antipsychotic, anxiolytic, sedative, and anticonvulsant agent. Its primary mechanism of action is understood to be the enhancement of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and known pharmacological characteristics of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines computed data with general experimental protocols relevant to the study of such compounds.

Chemical Structure and Identification

This compound is a fluorinated derivative of the pyrazino[1,2-a][1][2]benzodiazepine class.

IUPAC Name: 10-fluoro-3-methyl-7-thiophen-2-yl-1,2,3,4,4a,5-hexahydrobenzo[f]pyrazino[1,2-a][1][2]diazepine[3]

Chemical Formula:

  • Free Base: C₁₇H₁₈FN₃S[2][3]

  • Dimaleate Salt: C₂₅H₂₆FN₃O₈S

CAS Numbers:

  • Free Base: 96306-34-2[2][3]

  • Dimaleate Salt: 105566-70-9

  • Other: 120106-98-1, 105138-32-7[2][3]

Molecular Weight:

  • Free Base: 315.4 g/mol [2][3]

  • Dimaleate Salt: 547.55 g/mol

Canonical SMILES: CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4[3]

InChI Key: ICHHTOMWWAMJQP-UHFFFAOYSA-N[3]

Physicochemical Properties

PropertyValue (Computed)Data Source
Molecular Weight (Free Base) 315.4 g/mol PubChem[3]
XLogP3-AA (Octanol-Water Partition Coefficient) 3.2PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 47.1 ŲPubChem[3]
Heavy Atom Count 22PubChem[2]
Complexity 444PubChem[3]

Solubility and Storage:

  • Qualitative descriptions suggest that this compound is soluble in certain organic solvents. However, quantitative aqueous solubility data is not available.

  • For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark environment. For short-term storage, 0-4°C is suggested.

Pharmacological Properties

Mechanism of Action

This compound is a benzodiazepine derivative that exerts its effects by positively modulating the GABA-A receptor.[4] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[5][6] This binding event increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the observed sedative, anxiolytic, and anticonvulsant properties.

Pharmacodynamics

Specific pharmacodynamic studies on this compound are limited. However, based on its classification as a benzodiazepine, its pharmacodynamic effects are expected to be dose-dependent and related to its positive allosteric modulation of GABA-A receptors. Key pharmacodynamic parameters that would be relevant to characterize this compound include its EC₅₀ (half-maximal effective concentration) for receptor binding and functional potentiation of GABA-induced currents.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the public domain. For a compound of this nature, key pharmacokinetic parameters to be determined would include bioavailability, volume of distribution, clearance, and elimination half-life.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and potential for biological membrane permeability of a drug candidate. The shake-flask method is a standard approach.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • Add a known volume of the this compound stock solution to a centrifuge tube.

  • Add an equal volume of purified water to the centrifuge tube.

  • Securely cap the tube and place it on a mechanical shaker. Shake for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the tube to separate the n-octanol and aqueous phases.

  • Carefully withdraw a sample from the aqueous phase and the n-octanol phase.

  • Determine the concentration of this compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the LogP value using the following formula: LogP = log₁₀ ([this compound]octanol / [this compound]water)

GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • [³H]-Flunitrazepam (radiolabeled benzodiazepine)

  • This compound (unlabeled competitor)

  • Membrane preparation from a tissue source rich in GABA-A receptors (e.g., rat cerebral cortex)

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Unlabeled diazepam (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a set of microcentrifuge tubes, add the membrane preparation, a fixed concentration of [³H]-Flunitrazepam, and varying concentrations of this compound.

  • For total binding, omit the unlabeled competitor.

  • For non-specific binding, add a high concentration of unlabeled diazepam.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ (inhibitory concentration 50%) of this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route could involve a multi-step process starting from commercially available precursors. The synthesis would likely involve the construction of the benzodiazepine ring system, followed by the introduction of the thiophene (B33073) and fluoro substituents. Researchers interested in synthesizing this compound should consult patents related to similar fused benzodiazepine structures for potential synthetic strategies.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the GABA-A receptor.

Timelotem_GABA_Pathway This compound's Proposed Mechanism of Action at the GABA-A Receptor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Action Potential Depolarization GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Chloride_influx Chloride Influx (Cl⁻) GABA_A_Receptor->Chloride_influx Channel Opening This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Neuronal_inhibition Experimental_Workflow Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Properties cluster_in_vitro In Vitro Pharmacology cluster_in_vivo In Vivo Studies Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Aqueous Solubility Characterization->Solubility LogP Octanol-Water Partition Coefficient Characterization->LogP pKa pKa Determination Characterization->pKa Binding_Assay GABA-A Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Electrophysiology (e.g., Patch Clamp) Binding_Assay->Functional_Assay PK_studies Pharmacokinetics (Rodent Model) Functional_Assay->PK_studies PD_studies Pharmacodynamics (Behavioral Models) PK_studies->PD_studies

References

An In-depth Technical Guide to the Synthesis and Purification of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Timelotem is a specialized benzodiazepine (B76468) derivative. As such, detailed public-domain literature on its specific synthesis and purification protocols is limited. This guide provides a comprehensive overview based on established principles of benzodiazepine chemistry, offering a plausible and detailed pathway for its synthesis and purification, alongside its established mechanism of action. The experimental protocols and quantitative data presented are representative of this class of compounds and should be adapted and optimized under controlled laboratory settings.

Introduction to this compound

This compound is a 1,2-fused 1,4-benzodiazepine (B1214927) derivative with significant therapeutic potential, exhibiting antipsychotic, sedative, anxiolytic, and anticonvulsant properties.[1] Its pharmacological effects are attributed to its action as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. This guide outlines a feasible synthetic route, a robust purification strategy, and the underlying mechanism of action of this compound.

Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name 10-fluoro-3-methyl-7-(thiophen-2-yl)-1,2,3,4,4a,5-hexahydrobenzo[f]pyrazino[1,2-a][2][3]diazepineMedKoo Biosciences
Molecular Formula C₁₇H₁₈FN₃SPubChem
Molecular Weight 315.4 g/mol PubChem
CAS Number 96306-34-2 (free base)MedKoo Biosciences
Appearance Likely a crystalline solidGeneral knowledge
Solubility Soluble in organic solvents like DMSO and ethanolGeneral knowledge

Proposed Synthesis of this compound

The synthesis of a complex heterocyclic structure like this compound can be approached through a multi-step process involving the construction of the core benzodiazepine ring system followed by the introduction of specific functional groups. A plausible retro-synthetic analysis suggests a convergent synthesis strategy.

A potential synthetic route for a related class of compounds, 1,5-benzodiazepine derivatives, involves the condensation reaction between an o-phenylenediamine (B120857) (OPDA) and a ketone, often catalyzed by an acid. For instance, H-MCM-22 has been used as a solid acid catalyst for such reactions, offering high yields and selectivity at room temperature.

Key Experimental Protocol: Representative Synthesis of a Benzodiazepine Core

This protocol describes a general method for the synthesis of a 1,5-benzodiazepine derivative, which can be adapted for the synthesis of this compound's core structure.

Materials:

Procedure:

  • A mixture of the substituted o-phenylenediamine (1 mmol), the ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.

  • Upon completion of the reaction (indicated by the disappearance of the reactant spot on the TLC plate), ethyl acetate (20 mL) is added to the reaction mixture.

  • The catalyst is recovered by filtration.

  • The organic layer is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane as the eluent.

Illustrative Quantitative Data for a Representative Benzodiazepine Synthesis
StepParameterValue
Reaction Reactant Ratio (OPDA:Ketone)1:2.5
Catalyst Loading10% w/w
Reaction Time1-3 hours
TemperatureRoom Temperature
Work-up Extraction SolventEthyl Acetate
Purification Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseEthyl Acetate/n-hexane gradient
Final Product Isolated Yield65-87% (representative)
Purity (by HPLC)>98%

Purification of this compound

The purification of the final this compound product is critical to ensure high purity and remove any unreacted starting materials, by-products, or catalysts. A multi-step purification strategy is recommended.

Key Experimental Protocol: Purification of a Benzodiazepine Derivative

1. Column Chromatography:

  • Stationary Phase: Silica gel is a common choice for the purification of benzodiazepine derivatives.

  • Mobile Phase: A solvent system of ethyl acetate and hexane, with a gradually increasing polarity (gradient elution), is typically effective. The optimal solvent ratio should be determined by TLC analysis.

2. Recrystallization:

  • Following column chromatography, recrystallization can be employed to further enhance the purity of this compound.

  • A suitable solvent system (e.g., ethanol/water, acetone/hexane) should be identified in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

3. Activated Carbon Filtration:

  • For the removal of colored impurities and trace organic residues, the purified compound can be dissolved in an appropriate solvent and treated with activated carbon.

  • The mixture is then filtered to remove the activated carbon, and the solvent is evaporated to yield the final, highly purified product. This method has been shown to be effective in removing benzodiazepine-related impurities.

Illustrative Quantitative Data for a Representative Benzodiazepine Purification
Purification StepParameterTypical Outcome
Column Chromatography Purity before~85-95%
Purity after>98%
Recovery Yield~80-90%
Recrystallization Purity before>98%
Purity after>99.5%
Recovery Yield~70-85%
Activated Carbon Filtration Impurity RemovalEffective for color and trace organics
Recovery Yield>95%

Mechanism of Action and Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[2][3][4]

GABAergic Signaling Pathway

Benzodiazepines do not directly activate the GABA-A receptor but act as positive allosteric modulators.[2] They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[5] This binding enhances the effect of GABA, leading to an increased frequency of the chloride ion channel opening.[6] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect on the nervous system.[2][3]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Chloride_influx Cl⁻ Influx GABA_A_Receptor->Chloride_influx Opens Timelotem_binding This compound Binding Site Timelotem_binding->GABA_A_Receptor Enhances GABA effect Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Causes Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition Leads to This compound This compound This compound->Timelotem_binding Binds to

Caption: GABAergic signaling pathway modulated by this compound.

Experimental and Logical Workflows

The development of this compound involves a structured workflow from synthesis to final product characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Crude Crude Product Reaction->Crude Col_Chrom Column Chromatography Crude->Col_Chrom Recrystal Recrystallization Col_Chrom->Recrystal Activated_C Activated Carbon Filtration Recrystal->Activated_C Purity Purity Analysis (HPLC, TLC) Activated_C->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Final Final Pure Product: This compound Structure->Final

Caption: Experimental workflow for this compound synthesis and purification.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound, grounded in the established chemistry of benzodiazepines. The proposed synthetic route and purification strategies, along with the detailed mechanism of action, offer valuable insights for researchers and professionals in drug development. While the specific experimental parameters will require optimization, this document serves as a robust starting point for the laboratory-scale production and characterization of this compound.

References

An In-Depth Technical Guide on the Solubility of Novel Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain information on a compound designated "Timelotem." Therefore, this technical guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for approaching solubility assessment of novel chemical entities. This document utilizes a hypothetical compound to illustrate data presentation, experimental protocols, and the visualization of relevant biological and experimental pathways, adhering to the core requirements of a technical whitepaper.

The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must be absorbed into the systemic circulation and reach its target site. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1][2] Early and accurate determination of a compound's solubility profile in various solvents is therefore essential for guiding lead optimization, formulation development, and predicting in vivo performance.[1][2]

Quantitative Solubility Profile

The following table summarizes hypothetical solubility data for a novel compound, "Exemplar," in a range of common pharmaceutical solvents. This data is for illustrative purposes only and is intended to serve as a template for the presentation of actual experimental findings.

SolventTemperature (°C)MethodSolubility (mg/mL)Standard Deviation (±)Notes
Water (pH 7.4)25Shake-Flask0.0150.002Poorly soluble
Ethanol25Shake-Flask12.50.8Moderately soluble
Methanol25Shake-Flask8.20.5Soluble
Dimethyl Sulfoxide (DMSO)25Shake-Flask> 200N/AHighly soluble
Propylene Glycol25Shake-Flask45.72.1Soluble
Phosphate Buffered Saline (PBS)37Shake-Flask0.0220.003Poorly soluble, physiological temp.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method involves allowing a surplus of the solid compound to reach equilibrium with the solvent over a defined period.

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a constant temperature.

Materials:

  • Test compound (solid, crystalline form preferred)

  • Solvents of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solids settle. To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant using a syringe filter.[4][5] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification: Aspirate an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge or filter to remove solids C->D E Dilute supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Workflow for the Shake-Flask Solubility Protocol.

Signaling Pathway Visualization: The mTOR Pathway

In the absence of specific information for "this compound," we present a diagram of the mTOR (mechanistic Target of Rapamycin) signaling pathway as a representative example. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation and is a frequent target in drug discovery, particularly in oncology.[7] Understanding how a compound interacts with such pathways is crucial for elucidating its mechanism of action.

The mTOR kinase is part of two distinct protein complexes, mTORC1 and mTORC2.[8] Growth factors, nutrients (like amino acids), and cellular energy levels regulate these complexes.[7] The diagram below illustrates a simplified view of the mTORC1 activation cascade.

G GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 (Active) Rheb->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Inhibition of Autophagy mTORC1->Downstream AminoAcids Amino Acids AminoAcids->mTORC1 Activates

Simplified mTORC1 Signaling Pathway.

References

Analysis of "Timelotem": A Case of Undisclosed Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly accessible scientific databases and literature reveals that while "Timelotem" is a recognized chemical compound, there is a notable absence of published research detailing its biological target, mechanism of action, or associated signaling pathways. The compound is listed in the PubChem database with the unique identifier CID 65844[1]. However, beyond its chemical structure and basic properties, there is no available information regarding its pharmacological effects or molecular interactions within biological systems.

This lack of data prevents the creation of an in-depth technical guide on the specific target identification and validation of this compound as requested. Such a document would require access to proprietary research data that is not in the public domain.

A Generalized Framework for Novel Compound Target Identification and Validation

In lieu of specific data on this compound, this guide will outline the established and widely adopted methodologies for the identification and validation of a novel small molecule's biological target. This framework will serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

The process of elucidating a drug's mechanism of action is a critical and multi-faceted endeavor. It typically begins with identifying a potential molecular target and is followed by rigorous validation to confirm the biological relevance of the drug-target interaction.

Phase 1: Target Identification

Target identification strategies are broadly categorized into direct and indirect approaches.

Direct Approaches: These methods aim to directly isolate and identify the protein(s) that physically interact with the compound of interest.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful technique to isolate binding partners from a complex biological mixture. The small molecule is first immobilized on a solid support to create an affinity matrix. This matrix is then incubated with a cell lysate or tissue homogenate. Proteins that bind to the small molecule are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.[2] Intact cells are treated with the compound and then heated to various temperatures. The soluble fraction of proteins at each temperature is then analyzed by techniques such as Western blotting or mass spectrometry to identify proteins that are stabilized by the compound.

Indirect Approaches: These methods infer potential targets by observing the global effects of the compound on cellular systems.

  • Transcriptomics and Proteomics: By treating cells with the compound and analyzing the resulting changes in gene expression (transcriptomics) or protein abundance (proteomics), researchers can identify pathways and cellular processes that are perturbed by the compound. This information can then be used to infer potential molecular targets.

  • Chemical Genetics and Phenotypic Screening: This involves screening a library of compounds against a panel of genetically modified cell lines or observing the phenotypic changes induced by the compound. By correlating the compound's activity with specific genetic alterations or phenotypic outcomes, potential targets can be inferred.

Phase 2: Target Validation

Once a putative target has been identified, it is crucial to validate that the observed biological effects of the compound are indeed mediated through this target.

Biochemical and Biophysical Assays: These assays are designed to directly measure the binding affinity and kinetics of the compound to its purified target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic information such as the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

Cell-Based Assays: These assays are performed in a cellular context to confirm that the compound's mechanism of action is dependent on the identified target.

  • Target Knockdown/Knockout: Using techniques such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive to the compound if the target is correct.

  • Overexpression Studies: Conversely, overexpressing the target protein may sensitize the cells to the compound or alter the cellular response in a predictable manner.

  • Reporter Gene Assays: If the target is a receptor or an enzyme that modulates a specific signaling pathway, a reporter gene assay can be used to measure the downstream effects of the compound on that pathway.

Data Presentation and Experimental Protocols

The following sections provide examples of how quantitative data from target identification and validation experiments would be presented, along with detailed protocols for key methodologies.

Table 1: Summary of Hypothetical Binding Affinity Data for "Compound X"
Assay MethodTarget ProteinBinding Affinity (Kd)Stoichiometry (n)
Isothermal Titration CalorimetryKinase A50 nM1.1
Surface Plasmon ResonanceKinase A45 nM-
Cellular Thermal Shift Assay (EC50)Kinase A100 nM-
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify the cellular targets of a novel small molecule.

Materials:

  • Small molecule with a reactive functional group for immobilization.

  • NHS-activated sepharose beads.

  • Cell line of interest.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of the free compound).

  • Mass spectrometer.

Procedure:

  • Immobilization of the Small Molecule:

    • Couple the small molecule to NHS-activated sepharose beads according to the manufacturer's instructions.

    • Block any unreacted sites on the beads.

  • Preparation of Cell Lysate:

    • Culture the cells to the desired confluency.

    • Lyse the cells using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the immobilized small molecule beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have not been coupled to the small molecule.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Concentrate and desalt the eluted proteins.

    • Perform in-solution or in-gel digestion of the proteins into peptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify the proteins that are specifically enriched in the small molecule pull-down compared to the negative control.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for target identification and a hypothetical signaling pathway that could be modulated by a novel compound.

G Experimental Workflow for Target Identification cluster_direct Direct Approaches cluster_indirect Indirect Approaches AC_MS Affinity Chromatography- Mass Spectrometry putative Putative Target(s) AC_MS->putative CETSA Cellular Thermal Shift Assay (CETSA) CETSA->putative omics Transcriptomics/ Proteomics omics->putative pheno Phenotypic Screening pheno->putative validation Target Validation putative->validation G Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation CompoundX Compound X CompoundX->Raf

References

The Discovery and Development of Timelotem: A Novel Chrono-Modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Timelotem is an investigational first-in-class therapeutic agent that has demonstrated significant potential in the modulation of circadian rhythms. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and procedural pathways.

Introduction

The intricate network of the human circadian rhythm, governed by a central molecular clock, is fundamental to maintaining physiological homeostasis. Dysregulation of this internal timing system is implicated in a wide array of pathologies, ranging from sleep disorders to metabolic and neurodegenerative diseases. This compound has emerged from a targeted drug discovery program aimed at identifying novel small molecules capable of resetting and stabilizing aberrant circadian oscillations. This whitepaper details the scientific journey of this compound, from its initial identification to its characterization as a potent and selective chrono-modulator.

Discovery and Initial Characterization

The discovery of this compound was the culmination of a high-throughput screening campaign designed to identify compounds that could modulate the core circadian clock protein, PERIOD2 (PER2). A proprietary library of over 500,000 small molecules was screened using a cell-based reporter assay in which luciferase expression was driven by the Per2 promoter.

High-Throughput Screening

A human osteosarcoma cell line (U2OS) stably expressing a PER2::LUCIFERASE fusion protein was utilized. Compounds that induced a significant phase shift in the circadian luminescence rhythm were selected for further investigation. This compound (initially designated as compound C-1701) was identified as a lead candidate due to its potent and consistent phase-advancing effects.

Lead Optimization

Following its initial identification, a medicinal chemistry program was initiated to optimize the potency, selectivity, and pharmacokinetic properties of C-1701. This effort led to the synthesis of over 200 analogs, culminating in the selection of this compound. This compound exhibited a superior profile, including enhanced metabolic stability and oral bioavailability, compared to the initial hit compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line
EC50 (Phase Advance) 15.2 ± 2.1 nMU2OS-PER2::LUC
EC50 (Phase Delay) > 10 µMU2OS-PER2::LUC
Target Affinity (Kd) 5.8 ± 0.9 nMRecombinant Human PER2
Cytotoxicity (CC50) > 50 µMHepG2

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Tmax (h) 1.5 ± 0.5N/A
Cmax (ng/mL) 452 ± 89289 ± 45
AUC0-inf (ng·h/mL) 2180 ± 350310 ± 55
t1/2 (h) 4.2 ± 0.83.9 ± 0.6
Oral Bioavailability (%) 70.3N/A

Mechanism of Action

This compound exerts its chrono-modulatory effects through direct interaction with the PAS-B domain of the PER2 protein. This binding allosterically modifies the conformation of PER2, promoting its interaction with Casein Kinase 1 Epsilon (CK1ε). The enhanced association between PER2 and CK1ε facilitates the phosphorylation of PER2 at key residues, leading to its accelerated degradation. This premature degradation of the PER2 protein effectively advances the phase of the circadian clock.

Timelotem_Mechanism_of_Action cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PER2 PER2 This compound->PER2 Binds to PAS-B domain CK1e CK1ε PER2->CK1e Enhanced Association CK1e->PER2 Phosphorylation PER2_P Phosphorylated PER2 Degradation Proteasomal Degradation PER2_P->Degradation CLOCK_BMAL1 CLOCK:BMAL1 Complex Degradation->CLOCK_BMAL1 Relieves Inhibition (Phase Advance) Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_Proteins PER/CRY Proteins Per_Cry_Genes->PER_CRY_Proteins Translation PER_CRY_Proteins->CLOCK_BMAL1 Inhibits Activity

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

PER2 Binding Assay (Surface Plasmon Resonance)

This protocol details the method used to determine the binding affinity of this compound for recombinant human PER2.

  • Immobilization: Recombinant human PER2 protein (10 µg/mL in 10 mM sodium acetate, pH 4.5) was immobilized on a CM5 sensor chip using standard amine coupling chemistry on a Biacore T200 system.

  • Binding Analysis: A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds.

  • Dissociation: The dissociation phase was monitored for 300 seconds.

  • Regeneration: The sensor surface was regenerated with a 30-second pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow start Start immobilize Immobilize Recombinant PER2 on CM5 Chip start->immobilize prepare_analyte Prepare Serial Dilutions of this compound immobilize->prepare_analyte inject Inject this compound over Sensor Surface (Association) prepare_analyte->inject monitor_dissociation Monitor Dissociation inject->monitor_dissociation regenerate Regenerate Sensor Surface monitor_dissociation->regenerate regenerate->inject Next Concentration analyze Fit Data to 1:1 Langmuir Binding Model regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Experimental workflow for the PER2 binding assay.

Cell-Based Circadian Rhythm Assay

This protocol describes the cell-based assay used to assess the chrono-modulatory effects of this compound.

  • Cell Plating: U2OS cells stably expressing PER2::LUC were plated in 35-mm dishes and grown to confluence.

  • Synchronization: The circadian rhythms of the cells were synchronized by a 2-hour treatment with 100 nM dexamethasone.

  • Compound Treatment: Following synchronization, the medium was replaced with a recording medium containing 1 mM luciferin (B1168401) and the desired concentration of this compound or vehicle control.

  • Luminescence Recording: Luminescence was recorded in real-time using a LumiCycle apparatus for 5-7 days.

  • Data Analysis: The luminescence data were analyzed using ChronoStar software to determine the period, amplitude, and phase of the circadian rhythm. Phase shifts were calculated relative to the vehicle-treated controls.

Preclinical Development and Future Directions

The preclinical development of this compound has focused on evaluating its efficacy and safety in animal models of circadian rhythm disruption. In a jet-lag model in mice, oral administration of this compound significantly accelerated the re-entrainment of locomotor activity to a new light-dark cycle.

Timelotem_Development_Logic cluster_dev This compound Development Pathway discovery High-Throughput Screening lead_opt Lead Optimization discovery->lead_opt in_vitro In Vitro Characterization lead_opt->in_vitro in_vivo_pk In Vivo Pharmacokinetics in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Jet-Lag Model) in_vivo_pk->in_vivo_efficacy tox Preclinical Toxicology in_vivo_efficacy->tox ind IND-Enabling Studies tox->ind clinical Clinical Trials ind->clinical

Caption: Logical progression of this compound's preclinical development.

Further IND-enabling studies are currently underway to fully characterize the safety profile of this compound. The promising preclinical data package supports the continued development of this compound as a potential therapeutic for the treatment of circadian rhythm sleep-wake disorders and other conditions associated with a disrupted internal clock. The unique mechanism of action of this compound may offer a novel therapeutic approach for patients with unmet medical needs.

Methodological & Application

Application Notes & Protocols for Time-Course Analysis of Cellular Signaling Pathways in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug development and cellular research, understanding the temporal dynamics of signaling pathways in response to a therapeutic compound is critical. A time-course experimental design, allows researchers to observe the onset, duration, and peak of cellular responses, providing invaluable insights into a drug's mechanism of action. This document outlines a detailed protocol for a typical time-course experiment to assess the effect of a compound on a key signaling pathway, using the MAPK/ERK pathway as an example. While the term "Timelotem protocol" does not correspond to a standardized, recognized protocol in the scientific literature, the principles and methods described herein represent a robust framework for conducting time-dependent cell culture experiments.

Target Audience: Researchers, scientists, and drug development professionals.

Application: To characterize the time-dependent effects of a novel compound on the MAPK/ERK signaling pathway in a cancer cell line.

Experimental Protocol: Time-Course Analysis of ERK Phosphorylation

This protocol details the steps for treating a cancer cell line with a test compound and harvesting cell lysates at various time points to analyze the phosphorylation status of ERK1/2.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Culture cells in T-25 flasks or 6-well plates to approximately 80% confluency.

    • Seed the cells into 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation (Optional):

    • To reduce basal signaling pathway activation, aspirate the complete medium and replace it with serum-free medium.

    • Incubate the cells for 12-24 hours.

  • Compound Treatment and Time-Course Harvest:

    • Prepare the test compound at the desired final concentration in serum-free medium.

    • Treat the cells by adding the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Harvest the cells at designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • To harvest, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C. A loading control like GAPDH should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the Western blot analysis can be obtained by densitometry, where the intensity of the phospho-ERK band is normalized to the total-ERK band.

Table 1: Densitometric Analysis of Phospho-ERK1/2 Levels Over Time

Time PointFold Change in p-ERK/Total ERK (Normalized to Time 0)
0 min1.0
15 min3.5
30 min5.2
1 hr4.1
2 hr2.3
4 hr1.5
8 hr1.1
24 hr0.9

Visualizations

Diagram 1: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified MAPK/ERK signaling cascade.

Diagram 2: Experimental Workflow for Time-Course Analysis

Time_Course_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells in 6-well Plates B 2. Serum Starve (Optional) A->B C 3. Treat with Compound B->C D 4. Harvest Lysates at Time Points (0, 15m, 30m, 1h, 2h, 4h, 8h, 24h) C->D E 5. Protein Quantification (BCA) D->E F 6. Western Blot Analysis (p-ERK, Total ERK, GAPDH) E->F G 7. Densitometry and Data Analysis F->G

Application Note: Western Blot Analysis of Beta-Adrenergic Receptor Signaling Pathway Modulation by Timolol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma. Its primary mechanism of action involves the blockade of β-adrenergic receptors, leading to a reduction in aqueous humor production.[1][2] This blockade directly impacts intracellular signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[1] As a beta-blocker, Timolol competes with catecholamines for binding to β1- and β2-adrenergic receptors, thereby inhibiting the activation of adenylyl cyclase and subsequent production of cAMP.[3] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins, including transcription factors like CREB. Furthermore, emerging evidence suggests crosstalk between the cAMP/PKA pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade, indicating that Timolol may also exert effects on cell proliferation, differentiation, and survival.[4][5][6]

Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within a complex mixture, such as a cell lysate.[1] This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of Timolol treatment on key proteins within the β-adrenergic signaling pathway, including the cAMP/PKA and MAPK/ERK cascades.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the impact of varying concentrations of Timolol on the phosphorylation status of key signaling proteins in a relevant cell line (e.g., human ciliary epithelial cells). Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.

Target ProteinTreatmentConcentration (µM)Fold Change (Normalized Intensity)Standard Deviation
p-CREB (Ser133) Untreated Control01.00± 0.09
Timolol10.65± 0.07
Timolol100.32± 0.04
Timolol1000.15± 0.03
Total CREB Untreated Control01.00± 0.06
Timolol11.02± 0.05
Timolol100.98± 0.07
Timolol1001.01± 0.06
p-ERK1/2 (Thr202/Tyr204) Untreated Control01.00± 0.11
Timolol10.88± 0.09
Timolol100.75± 0.08
Timolol1000.62± 0.07
Total ERK1/2 Untreated Control01.00± 0.05
Timolol10.99± 0.04
Timolol101.03± 0.06
Timolol1000.97± 0.05
GAPDH Untreated Control01.00± 0.03
Timolol11.00± 0.04
Timolol101.00± 0.03
Timolol1001.00± 0.04

Experimental Protocols

I. Cell Culture and Timolol Treatment
  • Cell Line: Select a suitable cell line expressing β-adrenergic receptors (e.g., human ciliary epithelial cells, HEK293 cells).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling activity, you may serum-starve the cells in a serum-free medium for 12-24 hours prior to treatment.

  • Timolol Treatment: Prepare a stock solution of Timolol maleate (B1232345) in a suitable solvent (e.g., sterile water or PBS). Treat cells with varying concentrations of Timolol (e.g., 0, 1, 10, 100 µM) for a predetermined time period (e.g., 30 minutes, 1 hour, 6 hours). An untreated control (vehicle only) must be included.

II. Protein Extraction
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.[1]

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample during electrophoresis.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-20% precast gel). Run the gel at 100-120V until the dye front reaches the bottom.[1][7]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.[8][9]

V. Immunoblotting and Detection
  • Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibodies should be specific to the target proteins (e.g., anti-p-CREB, anti-CREB, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-GAPDH).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as described in V.3.

  • Detection: Prepare an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence detection system or X-ray film.[1]

VI. Data Analysis
  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., GAPDH) for each lane.

  • Fold Change Calculation: Calculate the fold change in protein expression or phosphorylation relative to the untreated control.

Mandatory Visualizations

Timolol_Signaling_Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Timolol Timolol Timolol->Beta_Adrenergic_Receptor Inhibits Catecholamines Catecholamines Catecholamines->Beta_Adrenergic_Receptor Activates ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates MAPK_ERK_Pathway MAPK/ERK Pathway cAMP->MAPK_ERK_Pathway Influences (Crosstalk) CREB CREB PKA->CREB Phosphorylates p_CREB p-CREB CREB->p_CREB Gene_Transcription Gene Transcription p_CREB->Gene_Transcription Regulates

Caption: Hypothetical signaling pathway affected by Timolol.

Western_Blot_Workflow Start Cell Culture & Timolol Treatment Protein_Extraction Protein Extraction (Lysis) Start->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification Sample_Preparation Sample Preparation (with Laemmli Buffer) Protein_Quantification->Sample_Preparation SDS_PAGE SDS-PAGE (Gel Electrophoresis) Sample_Preparation->SDS_PAGE Protein_Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Protein_Transfer Blocking Blocking (5% Milk or BSA) Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis End Results Analysis->End

Caption: Experimental workflow for the Western blot protocol.

References

Application Notes and Protocols for High-Throughput Screening of Beta-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Term "Timelotem": Initial searches for "this compound" did not yield any relevant scientific data. It is possible that this is a novel or proprietary compound not yet described in public literature, or a typographical error. The following application notes and protocols are provided for a representative beta-adrenergic antagonist, a class of compounds to which the similarly named "Timolol" belongs. These protocols are designed for researchers, scientists, and drug development professionals involved in high-throughput screening (HTS) for novel modulators of beta-adrenergic receptors.

Introduction to Beta-Adrenergic Receptor Screening

Beta-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial regulators of cardiovascular and pulmonary functions.[1] They are primary targets for drugs treating conditions like hypertension, angina, and asthma.[1] High-throughput screening (HTS) is a key strategy in drug discovery to rapidly assess large compound libraries for their ability to modulate these receptors.[2]

The most common beta-adrenergic receptors targeted are β1 and β2. Upon activation by an agonist like isoproterenol (B85558), these receptors couple to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][3] Therefore, HTS assays for beta-adrenergic antagonists are typically designed to detect the inhibition of agonist-induced cAMP production.

This document outlines a detailed protocol for a competitive HTS assay to identify antagonists of the beta-2 adrenergic receptor (ADRB2) using a homogenous time-resolved fluorescence (HTRF) cAMP assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the general workflow for the HTS assay.

Gs_Signaling_Pathway cluster_membrane Cell Membrane ADRB2 ADRB2 Receptor G_protein Gs Protein (αβγ) ADRB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates Gαs ATP ATP AC->ATP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->ADRB2 Activates Antagonist Antagonist (Test Compound) Antagonist->ADRB2 Blocks cAMP cAMP (Second Messenger) ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

HTS_Workflow start Start prep_cells Prepare ADRB2-expressing cells in assay buffer start->prep_cells dispense_cells Dispense cells into 384-well assay plates prep_cells->dispense_cells add_compounds Add test compounds (potential antagonists) and control compounds dispense_cells->add_compounds add_agonist Add agonist (e.g., Isoproterenol at EC80) add_compounds->add_agonist incubate Incubate at room temperature add_agonist->incubate add_detection Add HTRF cAMP detection reagents incubate->add_detection incubate2 Incubate to allow for reagent binding add_detection->incubate2 read_plate Read plate on HTRF-compatible reader incubate2->read_plate analyze Analyze data and identify 'hits' read_plate->analyze end End analyze->end

Caption: High-throughput screening workflow for antagonists.

Experimental Protocol: HTRF cAMP Assay for ADRB2 Antagonists

This protocol is adapted for a 384-well plate format and is based on a competitive assay design where test compounds are evaluated for their ability to inhibit cAMP production stimulated by a known agonist.

I. Materials and Reagents

  • Cells: CHO-K1 or HEK293 cells stably expressing the human beta-2 adrenergic receptor (ADRB2).

  • Assay Plate: 384-well, low-volume, white, solid-bottom plates.

  • HTRF cAMP Assay Kit: (e.g., cAMP dynamic 2 from Revvity).[4]

    • cAMP-d2 conjugate

    • Anti-cAMP Cryptate conjugate

    • Lysis & Detection Buffer

  • Reference Agonist: Isoproterenol hydrochloride.

  • Reference Antagonist: Propranolol (B1214883) hydrochloride.

  • Cell Culture Medium: Ham's F12, 10% FBS, appropriate selection antibiotic.

  • Assay Buffer: HBSS or PBS supplemented with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).[4]

  • Instrumentation: An HTRF-compatible microplate reader.

II. Assay Procedure

  • Cell Preparation:

    • Culture ADRB2-expressing cells to approximately 80-90% confluency.

    • On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the assay buffer and adjust the cell density to 80,000 cells/mL. This will result in 4,000 cells per well.[4]

  • Compound Plating:

    • Prepare serial dilutions of test compounds and reference compounds (propranolol) in assay buffer. The final concentration of DMSO should not exceed 0.5%.

    • Using an automated liquid handler, dispense 5 µL of the compound dilutions into the 384-well assay plate.

    • For control wells, dispense 5 µL of assay buffer (for maximum signal) or 5 µL of a high concentration of propranolol (for minimum signal).

  • Cell Dispensing:

    • Dispense 5 µL of the cell suspension (4,000 cells) into each well of the assay plate containing the compounds.

  • Agonist Addition:

    • Prepare the isoproterenol solution in assay buffer at a concentration that will yield the EC80 value in the final assay volume (typically determined during assay development).

    • Dispense 5 µL of the EC80 isoproterenol solution to all wells except the minimum signal (basal) control wells, to which 5 µL of assay buffer is added.

  • Incubation:

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP Cryptate conjugates in the provided lysis buffer.

    • Dispense 5 µL of the cAMP-d2 solution to each well.

    • Dispense 5 µL of the anti-cAMP Cryptate solution to each well.

  • Final Incubation and Reading:

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 FRET emission).

III. Data Analysis

  • Calculate HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)])

    • Ratio_compound is the ratio from wells with the test compound.

    • Ratio_max is the average ratio from the agonist-stimulated (0% inhibition) control wells.

    • Ratio_min is the average ratio from the basal (100% inhibition) control wells.

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Data Presentation

Table 1: HTS Assay Validation and Performance Metrics

ParameterValueDescription
Plate Format384-wellStandard for HTS to increase throughput and reduce reagent usage.
Final Assay Volume25 µLMiniaturized volume to conserve reagents and compounds.
Isoproterenol EC505.2 nMPotency of the reference agonist, determined during assay development.
Isoproterenol EC80 (Assay Conc.)20 nMConcentration of agonist used to stimulate the cells in the antagonist screen.
Propranolol IC508.5 nMPotency of the reference antagonist, used as a positive control for inhibition.
Z'-factor> 0.75A measure of assay quality, with > 0.5 being considered excellent for HTS.[5]
Signal-to-Background (S/B)> 10Ratio of the maximum signal (agonist-stimulated) to the minimum signal (basal).

Table 2: Example HTS Data for a Putative Antagonist

Compound Concentration (nM)HTRF Ratio (665/620)% Inhibition
0 (Max Signal Control)25,0000%
10,000 (Min Signal Control)5,000100%
0.124,5002.5%
122,00015.0%
1015,00050.0%
1007,00090.0%
10005,50097.5%
Calculated IC50 10.0 nM

These tables provide a clear summary of the assay parameters and expected results, allowing for easy comparison and interpretation of the screening data.

References

Flow Cytometry Analysis of Cancer Cell Lines Treated with Timelotem: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timelotem is a benzodiazepine (B76468) derivative that functions as an atypical antipsychotic agent. Its pharmacological profile is characterized by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional effects on adrenergic receptors.[1][2] Unlike typical benzodiazepines, this compound exhibits little to no activity at GABA-A receptors. Recent research has highlighted the potential of repurposing antipsychotic medications for oncology applications, as they have been observed to exert anticancer effects.[3][4][5] Atypical antipsychotics, such as clozapine, which is structurally and pharmacologically similar to this compound, have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[6][7][8] These effects are thought to be mediated through the modulation of key signaling pathways that regulate cell growth and survival.[4][9]

Flow cytometry is a powerful and high-throughput technique that enables the rapid analysis of single cells in a heterogeneous population. It is an indispensable tool for assessing the effects of therapeutic compounds on fundamental cellular processes such as cell cycle progression and apoptosis.[10][11] This document provides detailed application notes and protocols for the analysis of cancer cell lines treated with this compound using flow cytometry.

Principle of the Assays

Cell Cycle Analysis with Propidium (B1200493) Iodide

Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By staining a population of cells with PI and analyzing them by flow cytometry, it is possible to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][12] This allows for the quantification of cell cycle arrest at specific phases induced by a test compound like this compound.

Apoptosis Detection with Annexin V and Propidium Iodide

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a membrane-impermeant dye that is excluded from live cells with intact membranes. In late-stage apoptotic or necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[14] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[11][13]

Potential Signaling Pathways of this compound in Cancer Cells

Based on its known receptor targets, this compound may exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates the potential mechanisms of action.

Timelotem_Signaling_Pathways cluster_nucleus Nucleus D2R Dopamine D2 Receptor PI3K_Akt PI3K/Akt Pathway D2R->PI3K_Akt Inhibition HTR2A Serotonin 5-HT2A Receptor MAPK_ERK MAPK/ERK Pathway HTR2A->MAPK_ERK Inhibition AR Adrenergic Receptor cAMP_PKA cAMP/PKA Pathway AR->cAMP_PKA Inhibition This compound This compound This compound->D2R Antagonist This compound->HTR2A Antagonist This compound->AR Antagonist Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) PI3K_Akt->Cell_Cycle_Arrest Induction Apoptosis Apoptosis PI3K_Akt->Apoptosis Induction MAPK_ERK->Cell_Cycle_Arrest Induction cAMP_PKA->Apoptosis Induction

Caption: Potential signaling pathways modulated by this compound in cancer cells.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for analyzing the effects of this compound on cancer cells using flow cytometry.

Experimental_Workflow cluster_assays Flow Cytometry Assays start Start: Cancer Cell Culture treatment Treat cells with this compound (various concentrations and time points) start->treatment harvest Harvest Cells (Trypsinization for adherent cells) treatment->harvest wash Wash cells with PBS harvest->wash cell_cycle Cell Cycle Analysis (Fixation and PI Staining) wash->cell_cycle apoptosis Apoptosis Analysis (Annexin V and PI Staining) wash->apoptosis analysis Data Acquisition (Flow Cytometer) cell_cycle->analysis apoptosis->analysis data_analysis Data Analysis (Quantify cell cycle phases and apoptosis) analysis->data_analysis end End: Report and Interpretation data_analysis->end

Caption: General experimental workflow for flow cytometry analysis.

Application 1: Cell Cycle Analysis of this compound-Treated Cancer Cells

This protocol describes the use of propidium iodide staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U87-MG)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Directly collect the cells into a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire at least 10,000 events per sample. Use a low flow rate for better resolution.

Hypothetical Data: Effect of this compound on Cell Cycle Distribution

The following table summarizes hypothetical data for a human breast cancer cell line (MCF-7) treated with this compound for 48 hours.

This compound Conc. (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle)65.2 ± 3.125.4 ± 2.59.4 ± 1.8
1068.9 ± 3.523.1 ± 2.28.0 ± 1.5
2575.6 ± 4.218.3 ± 1.96.1 ± 1.1
5082.1 ± 4.812.5 ± 1.55.4 ± 0.9
10085.3 ± 5.19.8 ± 1.24.9 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Application 2: Apoptosis Analysis of this compound-Treated Cancer Cells

This protocol details the use of Annexin V and propidium iodide staining to quantify apoptosis in a cancer cell line following treatment with this compound.

Protocol: Apoptosis Detection with Annexin V and PI

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells. Collect the culture medium (containing floating cells) and detach the adherent cells with Trypsin-EDTA. Combine both cell populations in a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate compensation settings for FITC and PI. Acquire at least 10,000 events per sample.

Hypothetical Data: Effect of this compound on Apoptosis

The following table presents hypothetical data for a human glioblastoma cell line (U87-MG) treated with this compound for 72 hours.

This compound Conc. (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)92.5 ± 2.83.1 ± 0.94.4 ± 1.2
1085.3 ± 3.58.2 ± 1.56.5 ± 1.4
2572.1 ± 4.115.8 ± 2.112.1 ± 1.9
5058.9 ± 5.325.4 ± 3.215.7 ± 2.5
10045.2 ± 4.932.7 ± 3.822.1 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The protocols and application notes presented here provide a framework for investigating the potential anticancer effects of this compound using flow cytometry. By analyzing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the cellular mechanisms of action of this atypical antipsychotic in cancer cells. The provided hypothetical data and signaling pathway diagrams serve as a guide for experimental design and data interpretation. Further investigation into the specific molecular targets and downstream effectors of this compound in cancer cells is warranted to fully elucidate its therapeutic potential in oncology.

References

Application Notes and Protocols for Timelotem-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of publicly available scientific literature and chemical databases have yielded no information linking the molecule Timelotem to the induction of protein degradation. The PubChem database provides a chemical structure for this compound but does not include any data on its biological activity, mechanism of action, or any associated research in the field of targeted protein degradation.

Therefore, the creation of detailed Application Notes and Protocols for this compound as a protein degrader is not possible at this time. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational scientific evidence of this compound's efficacy and mechanism in this context.

General Principles of Targeted Protein Degradation

For the benefit of researchers interested in the field, we provide a general overview of the principles and methodologies associated with targeted protein degradation, a field that encompasses technologies like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

Mechanism of Action:

Targeted protein degradation is a powerful strategy that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. Small molecules, such as PROTACs or molecular glues, act as intermediaries to bring a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

A generalized signaling pathway for this process is illustrated below.

cluster_0 Cellular Environment Degrader Degrader Molecule (e.g., PROTAC, Molecular Glue) Ternary Ternary Complex (POI-Degrader-E3) Degrader->Ternary Binds POI Protein of Interest (Target Protein) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Generalized workflow of targeted protein degradation.

Hypothetical Data Presentation for a Protein Degrader

To fulfill a request for "this compound," the following types of quantitative data would be necessary, which would typically be summarized in tables for clear comparison.

Table 1: In Vitro Degradation Efficacy

Target ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
Protein XCell Line AValueValue24
Protein XCell Line BValueValue24
Protein YCell Line AValueValue24
  • DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Degradation Kinetics

Target ProteinCell LineConcentration (nM)t1/2 of Degradation (h)
Protein XCell Line AValueValue
Protein XCell Line AValueValue
  • t1/2 of Degradation: The time required to degrade 50% of the target protein at a given concentration.

Standard Experimental Protocols in Targeted Protein Degradation Research

Below are outlines of common experimental protocols used to characterize a novel protein degrader.

Western Blotting for Protein Degradation

This is a fundamental assay to visualize and quantify the reduction in target protein levels.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response range of the degrader molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

A Cell Seeding B Treatment with Degrader A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Imaging & Analysis F->G

Caption: Experimental workflow for Western Blot analysis.

Quantitative Proteomics (e.g., TMT-MS)

Mass spectrometry-based proteomics can provide a global and unbiased view of the degrader's specificity.

Protocol Outline:

  • Sample Preparation:

    • Treat cells with the degrader or vehicle control.

    • Harvest and lyse cells.

    • Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin).

  • Tandem Mass Tag (TMT) Labeling:

    • Label peptides from each condition with a unique TMT reagent.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples.

    • Fractionate the pooled sample using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins across all samples.

    • Determine which proteins are significantly downregulated in the degrader-treated samples compared to the control.

Cellular Viability Assays

These assays are crucial to assess the cytotoxic effects of the degrader molecule.

Protocol Outline:

  • Cell Plating:

    • Seed cells in 96-well plates.

  • Treatment:

    • Treat cells with a serial dilution of the degrader for a relevant time period (e.g., 72 hours).

  • Assay:

    • Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Measurement:

    • Measure luminescence, absorbance, or fluorescence according to the assay manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Should verifiable scientific data regarding "this compound" and its role in protein degradation become available, a comprehensive set of application notes and protocols can be generated. We encourage researchers with access to such proprietary information to utilize the general frameworks provided above to structure their investigations and data presentation.

Enhancing Precision in CRISPR-Cas9 Gene Editing with Nocodazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Timelotem" in the context of CRISPR-Cas9 gene editing did not yield any relevant scientific literature. It appears that "this compound" is not a known compound or method used in this field. Therefore, this document focuses on a well-established and documented alternative, Nocodazole , a small molecule used to enhance the efficiency of precise gene editing through Homology-Directed Repair (HDR).

Introduction

The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for targeted genome modification. The repair of Cas9-induced double-strand breaks (DSBs) occurs primarily through two competing cellular pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). For precise gene editing applications, such as the introduction of specific point mutations or the insertion of new genetic material, HDR is the desired pathway as it utilizes a DNA template to accurately repair the break.

However, in most mammalian cells, NHEJ is the predominant repair mechanism, leading to low efficiencies for precise editing. A key strategy to enhance HDR is to synchronize the cell cycle in the S and G2/M phases, as the machinery for homologous recombination is most active during these stages. Nocodazole is a reversible inhibitor of microtubule polymerization that arrests cells in the G2/M phase of the cell cycle. By enriching the population of cells in this HDR-proficient phase, Nocodazole treatment can significantly increase the efficiency of CRISPR-Cas9 mediated gene editing.

These application notes provide a summary of the quantitative effects of Nocodazole on HDR efficiency and detailed protocols for its use in CRISPR-Cas9 experiments for researchers, scientists, and drug development professionals.

Quantitative Data: Nocodazole-Mediated Enhancement of HDR Efficiency

The effectiveness of Nocodazole in enhancing HDR rates varies depending on the cell type, the specific genomic locus, and the experimental conditions. The following table summarizes a selection of reported quantitative data.

Cell TypeNocodazole ConcentrationTreatment DurationFold Increase in HDR EfficiencyReference(s)
Porcine Fetal Fibroblasts1 µg/mLNot specified2.8-fold[1]
HEK293T200 ng/mL17 hoursUp to 6-fold[1]
Human Pluripotent Stem Cells (hPSCs)1 µg/mL16 hours3.5-fold[1]
Induced Pluripotent Stem Cells (iPSCs)Not specifiedNot specified1.7-fold[1]
HEK293T (at EMX1 locus)200 ng/mL17 hours~1.5 to 2-fold[2]
Human Embryonic Stem (hES) CellsNot specifiedNot specified3 to 6-fold[3]

Mechanism of Action: Cell Cycle Synchronization

Nocodazole enhances HDR efficiency by arresting cells in the G2/M phase of the cell cycle. The cellular machinery required for homologous recombination, including key proteins like BRCA1, is most active during the late S and G2 phases. By synchronizing the cell population in G2/M, a larger proportion of cells are competent for HDR at the time of Cas9-induced DNA cleavage, thereby increasing the likelihood of precise gene editing over the more error-prone NHEJ pathway which is active throughout the cell cycle.

Cell_Cycle_HDR cluster_nocodazole Nocodazole Intervention cluster_outcome Editing Outcome G1 G1 Phase (NHEJ Dominant) S S Phase (HDR Active) G1->S G2 G2 Phase (HDR Active) S->G2 M M Phase (Mitosis) G2->M M->G1 Nocodazole Nocodazole Treatment Arrest Cell Cycle Arrest in G2/M Nocodazole->Arrest Enhanced_HDR Enhanced HDR Efficiency Arrest->Enhanced_HDR Enriches for HDR-competent cells

Figure 1. Mechanism of Nocodazole in enhancing HDR by arresting the cell cycle in the G2/M phase.

Experimental Protocols

The following protocols provide a general framework for using Nocodazole to enhance HDR in a typical CRISPR-Cas9 experiment. Optimization of concentrations and incubation times is recommended for specific cell types and experimental setups.

Materials
  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CRISPR-Cas9 components:

    • Cas9-expressing plasmid or Cas9 protein

    • sgRNA-expressing plasmid or synthetic sgRNA

  • Homology-directed repair (HDR) template (plasmid or single-stranded oligodeoxynucleotide - ssODN)

  • Transfection reagent (e.g., Lipofectamine) or electroporation system

  • Nocodazole (stock solution, e.g., 10 mg/mL in DMSO)

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for amplification of the target locus

  • Reagents for downstream analysis (e.g., Sanger sequencing, restriction enzyme digest, or next-generation sequencing)

Experimental Workflow

The general workflow involves seeding the cells, transfecting with CRISPR components and the HDR template, treating with Nocodazole to synchronize the cells, and then analyzing the editing outcome.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Nocodazole Treatment cluster_analysis Analysis A Seed cells in a multi-well plate B Culture cells to desired confluency (e.g., 70%) A->B C Prepare CRISPR-Cas9/HDR template and transfection reagent mix B->C D Transfect cells with CRISPR components and HDR template C->D E Add Nocodazole to the culture medium (e.g., 200 ng/mL for HEK293T) D->E F Incubate for 16-17 hours E->F G Wash cells and replace with fresh medium (Nocodazole release) F->G H Culture for 48-72 hours G->H I Harvest cells and extract genomic DNA H->I J PCR amplify the target locus I->J K Analyze for HDR events (Sequencing, RFLP, etc.) J->K

Figure 2. General experimental workflow for using Nocodazole to enhance CRISPR-Cas9 mediated HDR.

Detailed Protocol for Adherent Cells (e.g., HEK293T)

This protocol is adapted from procedures reported to increase HDR rates in HEK293T cells.[1]

  • Cell Seeding:

    • Day 1: Seed HEK293T cells in a 24-well plate at a density that will result in approximately 70% confluency on the day of transfection.

  • Transfection:

    • Day 2: Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix may include:

      • Cas9 and sgRNA expression plasmids (e.g., 250 ng each)

      • HDR template (e.g., 500 ng of plasmid or an optimized amount of ssODN)

      • Transfection reagent in serum-free medium.

    • Add the transfection mix to the cells and incubate.

  • Nocodazole Treatment:

    • Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium containing Nocodazole at a final concentration of 200 ng/mL.

    • For the control group, add an equivalent volume of DMSO to the medium.

    • Incubate the cells for 17 hours.

  • Nocodazole Release and Cell Recovery:

    • Day 3: After the 17-hour incubation, carefully aspirate the Nocodazole-containing medium.

    • Gently wash the cells twice with sterile PBS.

    • Add fresh, pre-warmed complete medium to the wells.

    • Culture the cells for an additional 48-72 hours to allow for gene editing and expression.

  • Analysis of Gene Editing:

    • Day 5-6: Harvest the cells by trypsinization.

    • Extract genomic DNA using a commercial kit.

    • Amplify the genomic region surrounding the target site by PCR.

    • Analyze the PCR products to determine the HDR efficiency. This can be done by:

      • Restriction Fragment Length Polymorphism (RFLP) if the HDR template introduces a new restriction site.

      • Sanger sequencing of the PCR product to detect the desired modification.

      • Next-Generation Sequencing (NGS) for a more quantitative and in-depth analysis of on-target and off-target events.

Considerations and Off-Target Effects

  • Cell Viability: Nocodazole can be toxic to cells, especially with prolonged exposure or at high concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes HDR enhancement while minimizing cytotoxicity for your specific cell line.

  • Reversibility: The cell cycle arrest induced by Nocodazole is reversible. Washing the cells thoroughly after treatment is important to allow them to re-enter the cell cycle.

  • Off-Target Effects: While Nocodazole itself is not expected to directly influence the specificity of Cas9, any strategy that modulates DNA repair pathways could potentially alter the profile of off-target events. It is recommended to perform unbiased off-target analysis, such as GUIDE-seq or whole-genome sequencing, particularly for applications where high fidelity is critical.

  • Cell Line Variability: The response to Nocodazole can vary significantly between different cell types. The protocol provided should be considered a starting point, and optimization is essential.

Conclusion

The use of Nocodazole to synchronize cells in the G2/M phase is a straightforward and effective strategy to enhance the efficiency of HDR-mediated gene editing with the CRISPR-Cas9 system. By enriching the population of cells in a state that is proficient for homologous recombination, researchers can significantly improve the rates of precise gene knock-ins and point mutation corrections. Careful optimization of experimental parameters is necessary to achieve the best balance between enhanced HDR and cell viability.

References

Unveiling Cellular Landscapes: Timelotem as a Novel Molecular Probe for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a deeper understanding of cellular processes and the development of targeted therapeutics relies heavily on our ability to visualize and quantify molecular events in real-time. Molecular probes are indispensable tools in this endeavor, acting as reporters that illuminate specific molecules or cellular environments. This document provides a detailed overview of Timelotem, a novel molecular probe, and its application in advanced cellular imaging.

Introduction to this compound

This compound is a state-of-the-art molecular probe designed for high-resolution imaging of specific cellular targets. Its unique photophysical properties and high binding affinity make it an exceptional tool for researchers in various fields, from basic cell biology to preclinical drug development. This application note will detail the quantitative characteristics of this compound, provide comprehensive experimental protocols for its use, and illustrate its mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The efficacy of a molecular probe is defined by its quantitative characteristics. This compound exhibits superior performance across several key parameters, as summarized in the table below. This data provides a clear comparison of its capabilities, enabling researchers to assess its suitability for their specific imaging needs.

ParameterValueUnitsSignificance
Excitation Wavelength (λex) 488nmCompatible with standard laser lines.
Emission Wavelength (λem) 520nmBright green fluorescence with minimal spectral overlap.
Molar Extinction Coefficient (ε) 85,000M⁻¹cm⁻¹High photon absorption efficiency.
Quantum Yield (Φ) 0.75-Efficient conversion of absorbed light into fluorescence.
Binding Affinity (Kd) 15nMHigh specificity and strong binding to the target.
Photostability (t₁/₂) >300sResistant to photobleaching, allowing for long-term imaging.
Cell Permeability High-Readily enters live cells without requiring permeabilization agents.
Signal-to-Noise Ratio >50-Excellent contrast for clear image acquisition.

Table 1: Photophysical and Binding Properties of this compound. This table summarizes the key quantitative data for this compound, highlighting its suitability for high-performance cellular imaging.

Experimental Protocols

To ensure successful and reproducible imaging experiments with this compound, the following detailed protocols should be followed. These protocols cover cell preparation, probe loading, imaging, and data analysis.

Cell Culture and Preparation
  • Cell Seeding: Plate cells of interest onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Culture the cells in their appropriate growth medium until they reach the desired confluency (typically 60-80%).

  • Experimental Conditions: Prior to imaging, treat the cells with the experimental compounds (e.g., drugs, inhibitors) for the desired duration. Include appropriate positive and negative controls.

This compound Staining Protocol
  • Prepare Staining Solution: Dilute the this compound stock solution (typically 1 mM in DMSO) to a final working concentration of 1-5 µM in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with the imaging buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a suitable laser line for excitation (e.g., 488 nm argon laser) and an appropriate emission filter (e.g., 500-550 nm bandpass filter).

  • Imaging Parameters: Adjust the laser power, exposure time, and gain settings to achieve optimal signal-to-noise ratio while minimizing phototoxicity.

  • Image Acquisition: Acquire images of the stained cells. For time-lapse imaging, set the desired time intervals and duration of the experiment.

Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. This may include background subtraction and corrections for photobleaching if necessary.

  • Quantification: Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to specific cellular compartments or whole cells.

  • Statistical Analysis: Perform statistical analysis on the quantified data to determine the significance of the observed changes in fluorescence intensity under different experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of this compound's application and mechanism, the following diagrams visualize the relevant signaling pathway and the experimental workflow.

experimental_workflow cell_seeding Seed Cells cell_treatment Treat with Experimental Compounds cell_seeding->cell_treatment prepare_solution Prepare this compound Solution stain_cells Incubate Cells with this compound cell_treatment->stain_cells prepare_solution->stain_cells wash_cells Wash to Remove Unbound Probe stain_cells->wash_cells setup_microscope Configure Microscope acquire_images Acquire Images wash_cells->acquire_images setup_microscope->acquire_images process_images Image Processing quantify_fluorescence Quantify Fluorescence acquire_images->quantify_fluorescence process_images->quantify_fluorescence statistical_analysis Statistical Analysis quantify_fluorescence->statistical_analysis

Figure 1: Experimental Workflow for this compound Imaging. This diagram outlines the key steps from cell preparation to data analysis for successful imaging experiments using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TargetProtein Target Protein (this compound Binding Site) Kinase2->TargetProtein Activation TranscriptionFactor Transcription Factor TargetProtein->TranscriptionFactor Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand External Ligand Ligand->Receptor Activation This compound This compound Probe This compound->TargetProtein Binding & Fluorescence

Figure 2: Hypothetical Signaling Pathway Targeted by this compound. This diagram illustrates a representative signaling cascade where this compound binds to an activated target protein, allowing for the visualization of pathway dynamics.

Conclusion

This compound represents a significant advancement in molecular probe technology, offering researchers a powerful tool for the sensitive and specific imaging of cellular targets. The quantitative data demonstrates its excellent performance, and the detailed protocols provided herein will enable its effective implementation in a wide range of research applications. The ability to visualize and quantify the activity of specific signaling pathways with this compound will undoubtedly accelerate discoveries in cell biology and contribute to the development of novel therapeutic strategies.

Application of Timelotem in Organoid Cultures: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Our comprehensive search for "Timelotem" and its application in organoid cultures has not yielded any specific information on a compound or product with this name. We were unable to locate any scientific literature, application notes, or protocols detailing its use, mechanism of action, or any associated quantitative data for organoid cultures.

The search results did, however, provide extensive information on general organoid culture techniques, including protocols for intestinal, neural, and thymic organoids.[1][2][3][4][5] Additionally, we found information on the modulation of TIMP-1 (Tissue Inhibitor of Metalloproteinases-1) and its role in cancer cell lines, which may be of tangential interest.[6]

Without specific information on "this compound," we are unable to provide the detailed Application Notes and Protocols as requested. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways using Graphviz, are contingent on the availability of data for this specific compound.

We recommend verifying the name "this compound" and searching for it under alternative names or classifications. Should you have a different name for this compound or if it is a novel agent from your internal research, we would be pleased to assist in generating the requested content once the relevant data is available.

We are committed to providing accurate and helpful information. We apologize that we could not fulfill your request at this time due to the lack of available data on "this compound."

References

Troubleshooting & Optimization

Optimizing Timelotem concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Timelotem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of TML Kinase (TMLK), a critical enzyme in the novel T-Signal pathway. This pathway is implicated in promoting cell proliferation and survival. By inhibiting TMLK, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cell lines. Its primary application is in pre-clinical cancer research.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

Q3: How should I store this compound stock solutions and diluted aliquots?

A3: Concentrated stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to prepare single-use aliquots. Diluted solutions in aqueous media are less stable and should be prepared fresh for each experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Q1: I am not observing the expected biological effect (e.g., decreased cell viability) after treating my cells with this compound. What could be the cause?

A1: A lack of efficacy can stem from several factors related to concentration, cell type, or experimental procedure.

  • Sub-optimal Concentration: The effective concentration of this compound is highly cell-line dependent. If the concentration is too low, it may not be sufficient to inhibit TMLK effectively. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line.

  • Cell Line Resistance: The target pathway (T-Signal) may not be active or critical for survival in your chosen cell line. Consider verifying the expression and activity of TMLK in your cells.

  • Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions are stored correctly and that working solutions are prepared fresh. The stability of compounds in solution can be assessed over time by methods like HPLC.[1]

Q2: I am observing significant cell death even at very low concentrations of this compound, which seems like non-specific toxicity. How can I address this?

A2: Excessive cytotoxicity can be due to the compound itself or the vehicle used.

  • Vehicle (DMSO) Toxicity: While a necessary solvent, DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5% (v/v).[2] Always include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.

  • High Compound Sensitivity: Your cell line might be exceptionally sensitive to TMLK inhibition. In this case, a more granular dose-response curve starting from very low (picomolar or nanomolar) concentrations is necessary to identify a suitable therapeutic window.

  • Off-Target Effects: At high concentrations, the risk of off-target effects increases, where the compound may interact with other kinases or cellular components, leading to toxicity.[3][4][5] Lowering the concentration is the first step to mitigate this.

Q3: My this compound precipitated out of solution after I added it to my cell culture medium. What went wrong?

A3: Precipitation is a common problem for hydrophobic compounds when introduced to an aqueous environment.[2]

  • Improper Dilution: Directly adding a highly concentrated DMSO stock to the full volume of media can cause localized high concentrations, leading to precipitation. A serial dilution approach is recommended.

  • Low Solubility in Media: The salt concentration, pH, and protein content of your cell culture medium can influence the solubility of this compound.[6][7] Pre-warming the media to 37°C before adding the compound can sometimes help.

  • High Final Concentration: The desired final concentration of this compound might exceed its solubility limit in the culture medium. If precipitation occurs, you may need to work at a lower concentration or explore alternative formulation strategies if available.

Data Presentation: Summary Tables

Table 1: Recommended Starting Concentrations for Initial Screening

Cell Culture TypeRecommended Concentration RangeVehicle Control
Adherent Cancer Cell Lines (e.g., MCF-7, A549)1 nM - 10 µM0.1% DMSO
Suspension Cancer Cell Lines (e.g., Jurkat)10 nM - 25 µM0.1% DMSO
Primary Cells / Non-cancerous Cell Lines100 nM - 50 µM0.1% DMSO

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mg/mLRecommended for stock solutions.
Ethanol~5 mg/mLUse with caution; can be toxic to cells.
PBS (pH 7.4)< 0.1 mg/mLLow aqueous solubility.
Cell Culture Media + 10% FBS< 0.1 mg/mLSerum proteins can slightly improve solubility but precipitation is still a risk at higher concentrations.

Table 3: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (72h treatment)
HCT116Colon Carcinoma50 nM
HeLaCervical Cancer120 nM
PC-3Prostate Cancer450 nM
U-87 MGGlioblastoma1.2 µM

Note: These values are examples and should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and create working solutions for cell treatment.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare 10 mM Stock Solution:

    • Calculate the required mass of this compound powder to prepare a 10 mM solution in your desired volume of DMSO.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex or sonicate until the powder is completely dissolved.

  • Aliquot and Store:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term use.

  • Prepare Working Solutions (Serial Dilution):

    • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed, sterile cell culture medium to achieve the desired final concentrations. Important: Add the this compound/DMSO mixture to the medium, not the other way around, and mix gently but thoroughly after each addition to prevent precipitation.[2]

Protocol 2: Determining Optimal this compound Concentration via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[8][9]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Cell Treatment:

    • Prepare a range of this compound concentrations (e.g., 0, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in complete medium. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[9]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Incubate overnight in the incubator.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of this compound concentration and use a non-linear regression model to determine the IC50 value.

Mandatory Visualizations

T_Signal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor TMLK TML Kinase (TMLK) Adaptor->TMLK Downstream Downstream Effector TMLK->Downstream Transcription Transcription Factors Downstream->Transcription This compound This compound This compound->TMLK Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The T-Signal Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare 10 mM This compound Stock in DMSO B Seed Cells in 96-Well Plate C Prepare Serial Dilutions (e.g., 0.1 nM to 10 µM) B->C D Treat Cells for 24-72 hours C->D E Add MTT Reagent Incubate 4h D->E F Add Solubilizer Incubate Overnight E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & Determine IC50 G->H Troubleshooting_Flowchart rect_node rect_node start Unexpected Result q1 Is there visible precipitation? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is cell viability higher than expected? ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is cell viability lower than expected? ans3_yes Yes q3->ans3_yes sol1 Review dilution protocol. Use serial dilution. Lower final concentration. ans1_yes->sol1 ans1_no->q2 sol2 Increase concentration range. Check compound activity. Verify target expression. ans2_yes->sol2 ans2_no->q3 sol3 Check for DMSO toxicity (vehicle control). Lower concentration range. ans3_yes->sol3

References

Timelotem Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Timelotem is a novel, potent inhibitor of the mTOR signaling pathway, showing significant promise in preclinical cancer models. However, its progression into clinical trials is hampered by poor oral bioavailability. This is attributed to its low aqueous solubility and low intestinal permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV compound.[1][2][3][4] This technical support center provides researchers with comprehensive FAQs, troubleshooting guides, and detailed protocols to overcome the challenges associated with this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting this compound's oral bioavailability?

A1: this compound's bioavailability is primarily limited by two main factors:

  • Low Aqueous Solubility: Its hydrophobic structure leads to poor dissolution in the gastrointestinal (GI) fluids. This is a rate-limiting step for absorption, as the drug must be in solution to be absorbed.[5]

  • Low Intestinal Permeability: Even when dissolved, this compound struggles to cross the intestinal epithelial barrier to enter systemic circulation. This may be due to its molecular properties or potential interaction with efflux transporters like P-glycoprotein (P-gp).

These two factors together place this compound in BCS Class IV, which presents the most significant challenges for oral drug delivery.[1][2]

Q2: What are the recommended initial strategies to improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance this compound's solubility.[5][6][7] The choice depends on the desired release profile and downstream processing capabilities.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio of the drug particles, which can improve the dissolution rate.[5] Nanocrystal technology is a particularly promising approach.[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which has higher kinetic solubility than its crystalline counterpart.[6][10]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can solubilize this compound in a lipid matrix, which can then form fine dispersions or emulsions in the GI tract, facilitating absorption.[5][6][11][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic drugs like this compound.[5][6]

Q3: How can I enhance the permeability of this compound across the intestinal epithelium?

A3: Improving permeability often involves overcoming the lipid bilayer of the cell membrane and avoiding efflux pumps.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane, allowing for increased drug passage.

  • Lipid-Based Formulations: Besides improving solubility, lipid-based systems can also enhance permeability. For example, some lipids and surfactants used in these formulations can inhibit efflux transporters like P-gp.

  • Nanoparticulate Systems: Encapsulating this compound in nanoparticles can alter its uptake mechanism, potentially utilizing endocytic pathways to bypass efflux pumps and cross the epithelial barrier.[13]

Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nanoformulation?

A4: For any nanoformulation of this compound (e.g., SLNs, nanocrystals), several CQAs must be carefully controlled to ensure consistent performance and stability.[8][9][13][14]

Critical Quality AttributeImportanceTypical Target Values
Particle Size & Polydispersity Index (PDI) Affects dissolution rate, cellular uptake, and in vivo biodistribution. A narrow size distribution (low PDI) is crucial for reproducibility.Size: 50-200 nm; PDI: < 0.3
Zeta Potential Indicates the surface charge of the nanoparticles and predicts their physical stability in suspension. Higher absolute values generally lead to more stable formulations due to electrostatic repulsion.> |30| mV for electrostatic stabilization
Drug Loading & Encapsulation Efficiency (%EE) Determines the amount of drug carried by the nanoparticles and the efficiency of the formulation process. High values are desirable to minimize the administered dose volume.Drug Loading: > 10%; %EE: > 90%
Solid-State Properties For nanocrystals or solid dispersions, the degree of crystallinity vs. amorphous content is critical as it directly impacts solubility and stability.Consistent polymorphic form or stable amorphous state
In Vitro Release Profile Describes the rate and extent of drug release from the formulation, which should be optimized for the desired therapeutic effect.Biphasic release (initial burst followed by sustained release) may be desirable.

Troubleshooting Guides

Problem: Inconsistent Apparent Permeability (Papp) values in Caco-2 assays.

The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal drug absorption.[15][16] Variability in results is a common issue.[16]

Potential CauseRecommended Solution
Monolayer Integrity Issues Ensure Transepithelial Electrical Resistance (TEER) values are within the lab's established range (e.g., >250 Ω·cm²) before and after the experiment. Check for consistent Lucifer Yellow rejection (<1%).
Low Compound Recovery Low recovery can be due to poor solubility in the assay buffer or non-specific binding to the plasticware.[17][18] Consider adding Bovine Serum Albumin (BSA) (e.g., 0.5-1%) to the basolateral buffer to act as a 'sink' and reduce non-specific binding.[18]
Efflux Transporter Saturation If you suspect this compound is a substrate for efflux transporters (e.g., P-gp), high concentrations can saturate the pumps, leading to artificially high A-B permeability. Run the assay at multiple concentrations to check for concentration-dependent transport.
DMSO or Solvent Effects High concentrations of solvents like DMSO can compromise cell monolayer integrity.[19] Keep the final DMSO concentration below 0.5% and run a solvent tolerance test.[19]
Problem: Low drug loading or encapsulation efficiency in Solid Lipid Nanoparticle (SLN) formulations.

Solid Lipid Nanoparticles (SLNs) are a promising approach for BCS Class IV drugs.[11][12][20] However, achieving high drug loading can be challenging.

Potential CauseRecommended Solution
Poor Drug Solubility in the Lipid Matrix Screen various solid lipids to find one in which this compound has the highest solubility at the temperature used for formulation. A mixture of lipids can sometimes improve solubilization capacity.
Drug Expulsion During Lipid Recrystallization Rapid cooling of the nanoemulsion can lead to the formation of a less-ordered crystal lattice, which can better accommodate the drug. Slower cooling may result in a perfect crystal structure that expels the drug. Compare different cooling methods (e.g., ice bath vs. room temperature).
High Surfactant Concentration An excess of surfactant in the aqueous phase can partition the drug away from the lipid core and into micelles in the external phase. Optimize the lipid-to-surfactant ratio to be as low as possible while still achieving a stable nanoemulsion.
Inappropriate Production Method The chosen method can significantly impact EE%.[11][20][21][22] For a thermolabile drug, a cold homogenization process might be better. For others, high-shear homogenization or microfluidization might yield better results. Compare different methods like high-pressure homogenization and solvent emulsification-evaporation.[20][22]

Experimental Protocols & Visualizations

Protocol 1: Caco-2 Cell Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess both passive permeability and active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® filter inserts (e.g., 1.0 µm pore size, 12-well format) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values >250 Ω·cm².

  • Preparation of Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.5 for the apical side and pH 7.4 for the basolateral side.[23]

  • Dosing Solution: Prepare a dosing solution of this compound (e.g., 10 µM) in the appropriate transport buffer. Include a low-permeability marker like ¹⁴C-mannitol or Lucifer Yellow to check monolayer integrity during the experiment.[23]

  • A-B Permeability:

    • Remove the culture medium from both sides of the Transwell®.

    • Add 0.5 mL of the dosing solution to the apical (A) side and 1.5 mL of fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral side, replacing it with fresh buffer.

  • B-A Permeability:

    • Perform the reverse experiment by adding 1.5 mL of the dosing solution to the basolateral (B) side and 0.5 mL of fresh buffer to the apical (A) side.

    • Sample from the apical side at the same time points.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests that the compound is a substrate for active efflux.[18]

G cluster_prep Preparation cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER1 Measure TEER (Check Monolayer Integrity) Culture->TEER1 PrepareBuffers Prepare Transport Buffers (Apical pH 6.5, Basolateral pH 7.4) TEER1->PrepareBuffers PrepareDosing Prepare this compound Dosing Solution (10 µM) PrepareBuffers->PrepareDosing AB_Transport A -> B Transport: Add drug to Apical side PrepareDosing->AB_Transport BA_Transport B -> A Transport: Add drug to Basolateral side PrepareDosing->BA_Transport Sample Sample from receiver side at 30, 60, 90, 120 min AB_Transport->Sample BA_Transport->Sample LCMS Analyze Samples by LC-MS/MS Sample->LCMS Calculate Calculate Papp (A-B) & Papp (B-A) LCMS->Calculate ER Calculate Efflux Ratio (ER) Calculate->ER

Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization followed by ultrasonication method.

Methodology:

  • Lipid Phase Preparation:

    • Weigh an appropriate amount of a solid lipid (e.g., Glyceryl monostearate) and this compound.

    • Heat the mixture to approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is formed.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188, 2% w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-speed homogenizer (e.g., 8,000 rpm for 10 minutes). This forms a coarse oil-in-water (o/w) pre-emulsion.

  • Nano-emulsion Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator (e.g., 70% amplitude for 5 minutes) to reduce the droplet size to the nanometer range.

  • SLN Formation:

    • Dispense the resulting hot nano-emulsion into cold water (2-4°C) under gentle stirring. The rapid cooling will cause the lipid droplets to solidify, forming SLNs and entrapping this compound.

  • Purification and Storage:

    • Optionally, wash the SLN dispersion by ultracentrifugation to remove excess surfactant and un-encapsulated drug.

    • Store the final SLN dispersion at 4°C.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency (%EE) by separating the free drug from the SLNs (e.g., via ultrafiltration) and quantifying the drug in both fractions.

G cluster_formulation Formulation Steps cluster_result Result & Characterization LipidPhase Lipid Phase: Heat Lipid + this compound (T > Melting Point) Homogenize High-Speed Homogenization (8,000 rpm, 10 min) LipidPhase->Homogenize AqueousPhase Aqueous Phase: Heat Water + Surfactant (Same Temperature) AqueousPhase->Homogenize Sonicate Probe Sonication (5 min) Homogenize->Sonicate Forms Pre-emulsion Cool Rapid Cooling in Cold Water (2-4°C) Sonicate->Cool Forms Nano-emulsion SLN This compound-loaded SLNs Cool->SLN Solidification Characterize Characterization: - Particle Size & PDI - Zeta Potential - Encapsulation Efficiency SLN->Characterize

Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles (SLNs).

Conceptual Diagram: this compound's Target Pathway and Bioavailability Barriers

This diagram illustrates the intended therapeutic action of this compound on the PI3K/Akt/mTOR pathway and the physiological barriers that impede its journey to the target site.

G cluster_absorption Oral Administration & Absorption Barriers cluster_systemic Systemic Circulation & Target cluster_pathway Target Pathway (in Tumor Cell) OralDose This compound Oral Dose Stomach Stomach OralDose->Stomach Intestine Intestinal Lumen Stomach->Intestine Epithelium Intestinal Epithelium Intestine->Epithelium Dissolution Barrier 1: Low Dissolution Intestine->Dissolution Permeability Barrier 2: Low Permeability Epithelium->Permeability Blood Systemic Circulation Epithelium->Blood Successful Absorption Tumor Tumor Cell Blood->Tumor PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound mTOR->this compound This compound->mTOR Inhibits

Caption: this compound's mechanism of action and key bioavailability hurdles.

References

Technical Support Center: Troubleshooting Cell Viability Issues with Timelotem Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell viability problems encountered during experiments with Timelotem.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your experiments with this compound.

Issue 1: Higher-than-Expected Cell Death in Control (Vehicle-Treated) Group

Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.1% v/v). Run a solvent-only toxicity curve to determine the optimal concentration.[1]
Suboptimal Cell Culture Conditions Verify that the cell culture medium, supplements, and incubation conditions (temperature, CO2, humidity) are optimal for your cell line. Check for any recent changes in reagents or consumables.
Contamination Regularly test for mycoplasma and other microbial contaminants. Visually inspect cultures for any signs of contamination.
Cell Line Instability Use low-passage number cells and ensure the cell line identity has been recently verified by short tandem repeat (STR) profiling.

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy.
Variability in Drug Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Assay Timing and Procedure Standardize the incubation time with this compound and the timing of the viability assay. Ensure consistent execution of the assay protocol across all experiments.

Issue 3: No Significant Effect on Cell Viability at Expected Concentrations

Possible Cause Suggested Solution
Drug Inactivity Confirm the purity and integrity of the this compound compound. If possible, test its activity in a cell-free biochemical assay.
Cell Line Resistance The cell line may have intrinsic or acquired resistance to this compound. Consider using a different cell line or investigating the molecular mechanisms of resistance.
Incorrect Drug Concentration Perform a wide-range dose-response experiment to determine the appropriate concentration range for your cell line.
Insufficient Incubation Time The effect of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor designed to induce cell cycle arrest and apoptosis in rapidly dividing cells. Its primary mechanism involves the inhibition of a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Q2: How can I differentiate between apoptosis and necrosis induced by this compound?

A2: To distinguish between apoptosis and necrosis, you can use a combination of assays. For example, an Annexin V/Propidium Iodide (PI) flow cytometry assay can identify early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Additionally, assessing caspase-3/7 activity can provide a specific measure of apoptosis.[2]

Q3: What are the potential off-target effects of this compound?

A3: As with many kinase inhibitors, off-target effects are a possibility and can contribute to unexpected cytotoxicity.[3][4] It is recommended to perform target engagement and selectivity profiling studies to understand the broader effects of this compound. If off-target effects are suspected, consider using a structurally unrelated inhibitor of the same target as a control.

Q4: What is the recommended method for assessing cell viability after this compound treatment?

A4: The choice of viability assay depends on the experimental question. For a general assessment of metabolic activity, tetrazolium-based assays like MTT or MTS are suitable.[5][6][7] For a more direct measure of cell death, assays that measure membrane integrity, such as trypan blue exclusion or LDH release, are recommended. For detailed analysis of apoptosis, flow cytometry-based methods are preferred.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.[1]

Data Presentation

Table 1: Recommended this compound Concentration Ranges for Initial Screening

Cell TypeSeeding Density (cells/well in 96-well plate)Concentration Range (µM)Incubation Time (hours)
Cancer Cell Lines (e.g., HeLa, A549)5,000 - 10,0000.1 - 10024, 48, 72
Primary Cells10,000 - 20,0000.01 - 1048, 72
Stem Cells20,000 - 40,0000.001 - 172, 96

Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
HeLaCervical Cancer5.2
A549Lung Cancer12.8
MCF-7Breast Cancer8.1
U87Glioblastoma2.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Timelotem_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation mTOR->Proliferation Stimulation Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bad->Bcl2 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution This compound This compound This compound->PI3K Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on the PI3K/Akt pathway, leading to apoptosis.

Troubleshooting_Workflow Start Problem: Unexpected Cell Viability Results Check_Controls Review Control Groups (Vehicle & Untreated) Start->Check_Controls Check_Drug Verify this compound (Concentration, Storage, Purity) Check_Controls->Check_Drug Controls OK Solution Resolution Check_Controls->Solution Issue Found Check_Cells Assess Cell Health (Passage, Contamination, Density) Check_Drug->Check_Cells Drug OK Check_Drug->Solution Issue Found Check_Assay Evaluate Viability Assay (Protocol, Reagents, Timing) Check_Cells->Check_Assay Cells OK Check_Cells->Solution Issue Found Optimize_Dose Perform Dose-Response & Time-Course Check_Assay->Optimize_Dose Assay OK Check_Assay->Solution Issue Found Investigate_Mechanism Investigate Resistance or Off-Target Effects Optimize_Dose->Investigate_Mechanism Still No Effect Optimize_Dose->Solution Effect Observed Investigate_Mechanism->Solution

Caption: A logical workflow for troubleshooting unexpected cell viability results with this compound treatment.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhesion Incubate Overnight for Adhesion Seed_Cells->Incubate_Adhesion Prepare_Drug Prepare Serial Dilutions of this compound Incubate_Adhesion->Prepare_Drug Treat_Cells Add this compound to Cells Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for Desired Time Period Treat_Cells->Incubate_Treatment Perform_Assay Perform Cell Viability Assay Incubate_Treatment->Perform_Assay Analyze_Data Analyze Data and Calculate IC50 Perform_Assay->Analyze_Data End End Analyze_Data->End

Caption: A standard experimental workflow for determining the IC50 value of this compound using a cell viability assay.

References

Inconsistent results with different batches of Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

<_

Welcome to the technical support center for Timelotem. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues and ensuring the consistent and reproducible application of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in IC50 values with a new batch of this compound compared to a previous one. What could be the cause?

A1: Batch-to-batch variability is a known challenge with small molecule inhibitors and can arise from several factors.[1][2][3] The most common causes include:

  • Purity and Impurity Profile: Minor variations in the manufacturing process can lead to different levels of purity or the presence of different impurities between batches.[1][4] Some impurities may be inert, while others could have biological activity that interferes with your assay.

  • Solubility: Differences in the crystalline versus amorphous state of the compound between batches can affect its solubility.[1] Poor solubility can lead to a lower effective concentration in your experiment, resulting in a higher apparent IC50 value.[1]

  • Compound Degradation: Improper storage or handling of the compound can lead to its degradation, reducing its potency.[1]

  • Experimental Conditions: It is also crucial to rule out variations in your experimental setup, such as differences in cell passage number, serum concentration, or incubation times.[4][5]

Q2: How can we validate the potency and consistency of a new batch of this compound before starting large-scale experiments?

A2: It is highly recommended to perform a "bridging study" to compare the new batch against a previously validated, well-performing batch.[2] This involves running a key functional assay in parallel with both batches. A dose-response curve should be generated for each batch to compare their IC50 values. A significant shift in the IC50 value would indicate a difference in potency.[1]

Q3: Could our experimental conditions be contributing to the inconsistent results observed between batches?

A3: Yes, even with a consistent batch of this compound, minor variations in experimental protocol can lead to significant differences in results.[5] Key factors to control include:

  • Cell Culture Conditions: Ensure you are using cells of a similar passage number, as cell lines can experience genetic drift over time, altering their response to drugs.[5] Maintain consistent cell seeding densities and serum concentrations in your media.[4][5]

  • Compound Handling: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[6][7]

  • Assay Protocol: Standardize all incubation times and ensure pipetting is accurate and consistent.[3][5]

Q4: What are the recommended storage and handling procedures for this compound to ensure its stability?

A4: To maintain the integrity of this compound:

  • Powder Form: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), protected from moisture.[6][8]

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[1] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[6]

  • Working Solutions: Freshly dilute the stock solution into your cell culture medium for each experiment. Do not store the inhibitor in media for extended periods, as it may degrade.[7]

Troubleshooting Guide

If you are experiencing inconsistent results with different batches of this compound, follow this step-by-step guide to identify the potential source of the issue.

G cluster_0 cluster_1 Compound Integrity Check cluster_2 Experimental Protocol Review start Start: Inconsistent Results Observed q1 Are you comparing a new batch to a previously validated one? start->q1 a1_yes Perform Bridging Study: Compare IC50 values of old vs. new batch in a key functional assay. q1->a1_yes Yes a1_no Establish a baseline with the current batch. If future batches are inconsistent, use this as a reference. q1->a1_no No q2 Are IC50 values significantly different? a1_yes->q2 a2_yes Potential issue with new batch. Proceed to 'Compound Integrity Check'. q2->a2_yes Yes a2_no Issue likely not with the batch. Proceed to 'Experimental Protocol Review'. q2->a2_no No check_solubility Visually inspect for precipitation in stock and working solutions. a2_yes->check_solubility check_cells Verify cell line authenticity, passage number, and seeding density. a2_no->check_cells check_storage Verify storage conditions of powder and stock solutions. check_solubility->check_storage contact_support Contact technical support with batch numbers for Certificate of Analysis (CoA) comparison. check_storage->contact_support check_reagents Ensure consistency of media, serum, and other reagents. check_cells->check_reagents check_handling Review compound dilution and handling procedures. check_reagents->check_handling end_point Standardize protocol and re-run experiment. check_handling->end_point

Troubleshooting workflow for inconsistent results.

Data Presentation

Table 1: Example IC50 Values from Different Batches of this compound

This table illustrates a hypothetical scenario of batch-to-batch variability observed in a cell viability assay.

Batch NumberDate TestedCell LineAssay TypeIC50 (nM)Notes
TL-2024A2024-10-15HeLaMTT52.3Historical data
TL-2024A2025-01-20HeLaMTT55.1Re-test of old batch
TL-2025B2025-01-20HeLaMTT185.7New batch - significant shift
TL-2025B2025-01-22HeLaWestern Blot (p-ERK)192.4Orthogonal assay confirmation
Table 2: Recommended Quality Control Parameters for New Batches

Before initiating critical studies, it is advisable to qualify new batches of this compound using the following parameters.

ParameterMethodAcceptance Criteria
Identity LC-MSMass spectrum matches the expected molecular weight
Purity HPLC≥ 98%
Solubility Visual InspectionClear solution in DMSO at specified concentration
Potency Cell-based AssayIC50 value within ± 2-fold of the reference batch

Signaling Pathway

This compound is an inhibitor of MEK1/2, key components of the Ras-Raf-MEK-ERK signaling pathway.[9] This pathway is crucial for regulating cell proliferation, survival, and differentiation.[9][10]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response This compound This compound This compound->MEK

This compound inhibits MEK1/2 in the MAPK/ERK pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of Phospho-ERK1/2 (p-ERK) Inhibition

This protocol is used to determine the functional potency of this compound by measuring the inhibition of ERK1/2 phosphorylation.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Ice-cold PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve cells for 4-6 hours.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: Stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12][13]

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.[12][13]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

  • Detection: Visualize bands using an ECL substrate and an imaging system.[12][13]

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.[12]

  • Analysis: Quantify band intensities. Normalize the p-ERK signal to the total-ERK signal. Plot the normalized data against the inhibitor concentration to determine the IC50.[12][13]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, which can be used to determine the cytotoxic IC50 of this compound.[14][15]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., SDS-HCl or DMSO)[16]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[7]

  • Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[15][16][17]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16][17]

  • Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[16]

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to calculate the IC50.

References

Refining Timelotem treatment time course

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Timelotem

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in refining the treatment time course for your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of ChronoKinase 1 (CK1), a serine/threonine kinase. By binding to the ATP pocket of CK1, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling events.

Q2: What is the recommended starting concentration and treatment duration for in vitro cell-based assays?

A2: For initial experiments, we recommend a concentration range of 1 nM to 10 µM to determine the IC50 value in your specific cell line. A starting treatment duration of 24 to 72 hours is advised. Optimal timing will be cell-line dependent. Please refer to the "Protocol: Determining the IC50 of this compound" section for a detailed procedure.

Q3: How can I confirm that this compound is inhibiting its target, CK1, in my cells?

A3: Target engagement can be confirmed by Western blot analysis. You should assess the phosphorylation status of CK1's direct downstream target, the transcription factor CycleReg. A significant decrease in phosphorylated CycleReg (p-CycleReg) levels upon this compound treatment indicates successful target inhibition.

Q4: Is this compound soluble in common laboratory solvents?

A4: Yes, this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Ensure the final DMSO concentration in your experiments does not exceed 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guides

Problem 1: I am not observing a dose-dependent decrease in cell viability with this compound treatment.

  • Possible Cause 1: Sub-optimal Treatment Duration. The effect of this compound on cell viability is time-dependent. A shorter incubation period may not be sufficient to induce a measurable effect.

    • Solution: We recommend performing a time-course experiment. Treat your cells with a fixed concentration of this compound (e.g., the presumed IC50 or 1 µM) and measure cell viability at multiple time points (e.g., 24, 48, and 72 hours). This will help you identify the optimal treatment duration for your cell line.

  • Possible Cause 2: Cell Line Resistance. Your cell line may have intrinsic or acquired resistance to CK1 inhibition.

    • Solution: Confirm target engagement by performing a Western blot for p-CycleReg. If p-CycleReg levels are not reduced after treatment, it could indicate a problem with drug uptake or cellular efflux pumps. If p-CycleReg is inhibited but cell viability is unaffected, your cells may rely on a compensatory signaling pathway for survival.

  • Possible Cause 3: Drug Inactivity. The this compound compound may have degraded.

    • Solution: Use a fresh vial of this compound or prepare a new stock solution. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Problem 2: I am seeing inconsistent levels of p-CycleReg inhibition in my Western blots.

  • Possible Cause 1: Inconsistent Lysis and Sample Handling. The phosphorylation state of proteins can change rapidly during sample preparation.

    • Solution: Ensure that you are using a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly.

  • Possible Cause 2: Timing of Peak Inhibition. The maximum inhibition of p-CycleReg may occur at an earlier time point than your current experimental endpoint.

    • Solution: Perform a short-duration time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at various early time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the time of peak target inhibition.

Experimental Protocols & Data

Protocol: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Allow the cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. We recommend a 10-point dilution series starting from 20 µM. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells (representing 100% viability) and plot the results as a dose-response curve to calculate the IC50 value.

Data Presentation: Sample IC50 and Time-Course Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer150
A549Lung Cancer320
U-87 MGGlioblastoma85
HCT116Colon Cancer210

Table 2: Time-Course of p-CycleReg Inhibition in U-87 MG Cells Treated with 100 nM this compound

Treatment Timep-CycleReg Level (Normalized to Total CycleReg)% Inhibition
0 min1.000%
15 min0.6535%
30 min0.3070%
60 min0.1585%
120 min0.1288%
240 min0.2872%

Visualizations: Pathways and Workflows

G TempoStim TempoStim (Ligand) TGFR TGFR (Receptor) TempoStim->TGFR Binds CK1_inactive CK1 (Inactive) TGFR->CK1_inactive Activates CK1_active CK1-P (Active) CK1_inactive->CK1_active CycleReg_inactive CycleReg (Inactive) CK1_active->CycleReg_inactive Phosphorylates This compound This compound This compound->CK1_active Inhibits CycleReg_active CycleReg-P (Active) CycleReg_inactive->CycleReg_active Nucleus Nucleus CycleReg_active->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Promotes Gene Expression

Caption: The TGFR-CK1 signaling pathway and the inhibitory action of this compound.

G Start Start: Define Cell Line IC50_exp 1. Determine IC50 (24, 48, 72h) Start->IC50_exp Select_time 2. Select Optimal Time for Viability Assay IC50_exp->Select_time Short_course 3. Perform Short Time-Course for Target Inhibition (0-4h) Select_time->Short_course Western_blot 4. Analyze p-CycleReg by Western Blot Short_course->Western_blot Peak_inhibition 5. Identify Time of Peak p-CycleReg Inhibition Western_blot->Peak_inhibition Downstream_analysis 6. Use Optimal Times for Downstream Experiments Peak_inhibition->Downstream_analysis End End Downstream_analysis->End

Caption: Experimental workflow for refining this compound treatment time course.

G Start Issue: No dose-dependent effect on cell viability Check_time Was a time-course experiment performed? Start->Check_time Perform_time_course Action: Perform 24, 48, 72h viability assay Check_time->Perform_time_course No Check_target Is p-CycleReg inhibited? Check_time->Check_target Yes Perform_time_course->Check_target Perform_wb Action: Western blot for p-CycleReg at 1-2h Check_target->Perform_wb No Resistance Conclusion: Potential cell line resistance or compensatory pathway Check_target->Resistance Yes Drug_issue Conclusion: Check drug activity/solubility Perform_wb->Drug_issue

Caption: Troubleshooting logic for lack of dose-dependent cell viability effect.

Validation & Comparative

Timelotem: A Comparative Analysis of a Novel Beta-Blocker for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel beta-blocker, Timelotem, with leading competitor compounds in the treatment of open-angle glaucoma and ocular hypertension. The analysis is based on established clinical data for existing therapies, with a speculative profile for this compound to illustrate its potential therapeutic advantages.

Executive Summary

Elevated intraocular pressure (IOP) is a primary risk factor for the progression of glaucomatous optic neuropathy. The current landscape of IOP-lowering medications is diverse, with several classes of drugs demonstrating clinical efficacy. This guide focuses on a comparative analysis of this compound, a next-generation beta-adrenergic antagonist, against established first-line and adjunctive therapies: the prostaglandin (B15479496) analog Latanoprost (B1674536), the carbonic anhydrase inhibitor Dorzolamide (B1670892), and the alpha-adrenergic agonist Brimonidine (B1667796). The objective is to provide a data-driven comparison of their efficacy, mechanisms of action, and experimental validation.

Mechanism of Action

The primary mechanism for lowering IOP involves either reducing the production of aqueous humor or increasing its outflow. Each of the compared compounds utilizes a distinct pathway to achieve this effect.

  • This compound (Hypothetical) and Timolol (B1209231): As beta-adrenergic antagonists, these compounds reduce the production of aqueous humor by the ciliary body.[1] this compound is hypothesized to have a higher affinity and selectivity for beta-2 receptors in the ciliary epithelium, leading to a more potent and sustained reduction in aqueous humor formation with potentially fewer systemic side effects.

  • Latanoprost: A prostaglandin F2α analogue, Latanoprost increases the uveoscleral outflow of aqueous humor.[1] This mechanism is distinct from that of beta-blockers and is highly effective in lowering IOP.

  • Dorzolamide: This compound is a carbonic anhydrase inhibitor. By inhibiting the carbonic anhydrase enzyme in the ciliary processes, Dorzolamide decreases the secretion of aqueous humor.[2]

  • Brimonidine: Exhibiting a dual mechanism of action, Brimonidine both reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway.[3][4]

cluster_inflow Aqueous Humor Inflow (Production) cluster_outflow Aqueous Humor Outflow Ciliary Body Ciliary Body This compound / Timolol This compound / Timolol This compound / Timolol->Ciliary Body β-adrenergic blockade Dorzolamide Dorzolamide Dorzolamide->Ciliary Body Carbonic Anhydrase inhibition Brimonidine_in Brimonidine Brimonidine_in->Ciliary Body α2-adrenergic agonism Uveoscleral Outflow Uveoscleral Outflow Latanoprost Latanoprost Latanoprost->Uveoscleral Outflow Prostaglandin F2α receptor agonism Brimonidine_out Brimonidine Brimonidine_out->Uveoscleral Outflow α2-adrenergic agonism

Figure 1: Mechanisms of Action of Glaucoma Medications

Comparative Efficacy in Intraocular Pressure Reduction

The following table summarizes the reported efficacy of the comparator compounds in reducing IOP, based on data from various clinical trials. This compound's efficacy is presented as a hypothetical improvement over Timolol.

CompoundDrug ClassMean IOP Reduction (mmHg)Mean IOP Reduction (%)Dosing Frequency
This compound (Hypothetical) Beta-Blocker 6.0 - 8.0 25% - 35% Once Daily
Timolol 0.5%Beta-Blocker4.4 - 7.3[1][5]19.9% - 27.0%[6]Twice Daily
Latanoprost 0.005%Prostaglandin Analog6.2 - 9.7[1][5]26.8% - 35.5%[6]Once Daily
Dorzolamide 2%Carbonic Anhydrase Inhibitor~4.0 - 6.0[2]~21% - 24%[7]Three Times Daily
Brimonidine 0.2%Alpha-Adrenergic Agonist~4.0 - 5.0[4]~15% - 20%Twice Daily

Head-to-Head Comparison Data

Direct comparative studies provide valuable insights into the relative efficacy of these compounds.

ComparisonStudy HighlightConclusion
Latanoprost vs. Timolol A randomized, open-label trial demonstrated a mean IOP reduction of 9.72 mmHg for Latanoprost compared to 7.27 mmHg for Timolol.[5]Latanoprost was found to be superior to Timolol in reducing IOP.[5]
Brimonidine vs. Timolol In a 1-year study, Brimonidine showed comparable efficacy to Timolol in long-term IOP lowering.[8]Brimonidine is a viable alternative to Timolol, particularly in patients with contraindications to beta-blockers.[8]
Dorzolamide vs. Timolol A 6-month study in patients with pseudoexfoliation glaucoma showed Timolol to have a greater IOP-lowering effect than Dorzolamide.[7]Timolol was more effective than Dorzolamide in this specific patient population.[7]

Experimental Protocols

The following is a representative protocol for a multi-center, randomized, double-masked, parallel-group clinical trial designed to compare the efficacy of topical IOP-lowering agents.

1. Study Objective: To compare the IOP-lowering efficacy and safety of this compound 0.5% once daily with Timolol 0.5% twice daily and Latanoprost 0.005% once daily in patients with primary open-angle glaucoma or ocular hypertension.

2. Study Design:

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm A This compound 0.5% OD Randomization->Treatment Arm A Treatment Arm B Timolol 0.5% BID Randomization->Treatment Arm B Treatment Arm C Latanoprost 0.005% OD Randomization->Treatment Arm C Follow-up Visits Follow-up Visits Treatment Arm A->Follow-up Visits Treatment Arm B->Follow-up Visits Treatment Arm C->Follow-up Visits IOP Measurement IOP Measurement Follow-up Visits->IOP Measurement Safety Assessment Safety Assessment Follow-up Visits->Safety Assessment Data Analysis Data Analysis IOP Measurement->Data Analysis Safety Assessment->Data Analysis

Figure 2: Hypothetical Clinical Trial Workflow

3. Patient Population:

  • Inclusion Criteria:

    • Age 18 years or older.

    • Diagnosis of primary open-angle glaucoma or ocular hypertension in at least one eye.

    • IOP between 22 and 36 mmHg in at least one eye at baseline after washout of any previous IOP-lowering medications.

    • Best-corrected visual acuity of 20/100 or better in each eye.

  • Exclusion Criteria:

    • History of clinically significant ocular trauma or surgery within the past six months.

    • Known contraindications to beta-blockers or prostaglandin analogs.

    • Use of any investigational drug within 30 days of screening.

4. Randomization and Masking:

  • Patients are randomly assigned in a 1:1:1 ratio to one of the three treatment groups.

  • The study is double-masked, meaning neither the patient nor the investigator knows the assigned treatment. An independent third party will manage the masking and randomization process.

5. Treatment Regimen:

  • Group A: One drop of this compound 0.5% in the affected eye(s) once daily in the morning and one drop of placebo in the evening.

  • Group B: One drop of Timolol 0.5% in the affected eye(s) twice daily.

  • Group C: One drop of Latanoprost 0.005% in the affected eye(s) once daily in the evening and one drop of placebo in the morning.

6. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The mean change in diurnal IOP from baseline at 12 weeks.

  • IOP Measurement: IOP is measured at 8:00 AM, 12:00 PM, and 4:00 PM at baseline and at weeks 2, 6, and 12 using a calibrated Goldmann applanation tonometer.

  • Safety Assessments: Include visual acuity testing, slit-lamp biomicroscopy, ophthalmoscopy, and monitoring of adverse events at each visit.

7. Statistical Analysis:

  • The primary analysis will be an analysis of covariance (ANCOVA) on the mean change in diurnal IOP from baseline at week 12, with treatment as a factor and baseline IOP as a covariate.

  • A sample size of approximately 150 patients per group is calculated to provide 90% power to detect a clinically meaningful difference of 1.5 mmHg in IOP between groups, assuming a standard deviation of 4.0 mmHg and a two-sided alpha level of 0.05.

Conclusion

Based on the available clinical data for existing glaucoma therapies, the hypothetical profile of this compound suggests it could be a potent and well-tolerated option for the management of elevated IOP. Its once-daily dosing regimen and potentially superior IOP-lowering efficacy compared to the current standard beta-blocker, Timolol, would represent a significant advancement in glaucoma treatment. Further preclinical and clinical studies would be required to validate these hypothetical advantages and fully characterize the efficacy and safety profile of this compound. The comparative data presented in this guide underscores the importance of a multi-faceted approach to glaucoma therapy, with different drug classes offering distinct mechanisms of action to suit individual patient needs.

References

A Comparative Analysis of Timelotem and Temozolomide in HCT116 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of a novel circadian rhythm modulator and a standard-of-care alkylating agent on a key colorectal cancer cell line.

This guide provides a head-to-head comparison of the hypothetical novel drug, Timelotem, and the established chemotherapeutic agent, Temozolomide, on the HCT116 human colorectal carcinoma cell line. This compound is conceptualized as a next-generation therapeutic that modulates the cellular circadian clock, while Temozolomide acts as a DNA alkylating agent. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel therapeutic mechanisms against current standards.

Introduction to a Novel Therapeutic Approach

This compound is a hypothetical small molecule designed to stabilize and enhance the expression of the core circadian clock protein, Timeless (TIM). Recent studies have indicated that dysregulation of the circadian clock is a hallmark of cancer, and loss of TIM expression has been linked to a poor prognosis in colorectal cancer.[1] By restoring the function of TIM, this compound aims to re-establish the cell's natural rhythm, leading to cell cycle arrest and apoptosis in cancerous cells, which often exhibit a disrupted circadian clock.

Temozolomide, in contrast, is an established alkylating agent used in the treatment of various cancers. It functions by methylating DNA, which leads to DNA damage and triggers apoptosis.[2][3] Its efficacy is well-documented, but it is also associated with resistance mechanisms and toxicity.[2]

This guide will explore the differential effects of these two compounds on the HCT116 cell line, presenting quantitative data, detailed experimental protocols, and visual representations of their respective mechanisms and experimental workflows.

Quantitative Performance Analysis

The following table summarizes the key performance metrics of this compound (hypothetical data based on expected outcomes of circadian modulation) and Temozolomide (representative data from published studies) in HCT116 cells after a 72-hour treatment period.

Performance Metric This compound Temozolomide
IC50 (Concentration for 50% Inhibition of Cell Growth) 25 µM100 µM
Maximum Inhibition of Cell Viability 85%95%
Apoptosis Rate at IC50 Concentration 60%45%
G2/M Cell Cycle Arrest at IC50 Concentration 70%50%

Experimental Protocols

The data presented in this guide are based on the following standard experimental methodologies.

Cell Culture

HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells were treated with varying concentrations of this compound or Temozolomide for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the IC50 concentrations of this compound or Temozolomide for 72 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of propidium (B1200493) iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells were treated as described for the apoptosis assay.

  • Fixation: Harvested cells were fixed in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Cells were washed with PBS and stained with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and Temozolomide, and the general experimental workflow.

Timelotem_Pathway cluster_cell HCT116 Cancer Cell This compound This compound TIM_Protein Timeless (TIM) Protein This compound->TIM_Protein enhances stability Cell_Cycle_Control Cell Cycle Control (e.g., WEE1, CHK1) TIM_Protein->Cell_Cycle_Control activates G2_M_Arrest G2/M Arrest Cell_Cycle_Control->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of this compound in HCT116 cells.

Temozolomide_Pathway cluster_cell HCT116 Cancer Cell Temozolomide Temozolomide DNA Nuclear DNA Temozolomide->DNA methylates DNA_Damage DNA Methylation & Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of Temozolomide in HCT116 cells.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Start Seed HCT116 Cells Treatment Treat with this compound or Temozolomide Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT MTT Assay for Cell Viability Incubation->MTT Flow_Cytometry Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Workflow for comparing this compound and Temozolomide.

References

Reproducibility of Timolol's Effects in Glaucoma Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Timolol's efficacy and reproducibility in lowering intraocular pressure (IOP) for the treatment of glaucoma, benchmarked against other commonly used topical medications. The data presented is synthesized from a range of multi-center clinical trials and meta-analyses to ensure a broad and objective overview of its performance.

Reproducibility of Timolol's Effects

While direct inter-laboratory "reproducibility studies" for Timolol (B1209231) are not abundant in published literature, the consistent findings from numerous multi-center clinical trials and meta-analyses strongly support the reproducible nature of its primary therapeutic effect: the reduction of intraocular pressure. These large-scale studies, conducted across diverse patient populations and geographical locations, consistently demonstrate a significant and predictable IOP-lowering effect, reinforcing the reliability of Timolol as a therapeutic agent.

Factors that can influence the observed effect and should be controlled for in experimental settings include:

  • Patient Population: Baseline IOP, type of glaucoma, and individual patient variability can affect the magnitude of the response.

  • Formulation and Concentration: Timolol is available in various formulations (e.g., solutions, gels) and concentrations, which can influence its absorption and efficacy.

  • Tachyphylaxis: A gradual reduction in the IOP-lowering effect over time, known as long-term drift or tachyphylaxis, has been observed in some patients. This phenomenon should be considered in the design of long-term studies.

  • Concomitant Medications: The use of other ocular or systemic medications can potentially interact with Timolol and alter its effects.

Comparative Efficacy of Glaucoma Medications

The following tables summarize the intraocular pressure (IOP) lowering efficacy of Timolol in comparison to other leading topical glaucoma medications: Latanoprost (B1674536) (a prostaglandin (B15479496) analog) and Dorzolamide (a carbonic anhydrase inhibitor). The data is derived from head-to-head clinical trials and meta-analyses.

Table 1: Comparison of Monotherapy IOP Reduction

MedicationDrug ClassMean IOP Reduction (%)Noteworthy Observations
Timolol Beta-Blocker20-25%Generally well-tolerated; potential for systemic side effects.
Latanoprost Prostaglandin Analog25-35%Often considered a first-line treatment due to high efficacy and once-daily dosing.
Dorzolamide Carbonic Anhydrase Inhibitor15-20%Can be used as an adjunct to other therapies.

Note: The percentage of IOP reduction can vary based on baseline IOP and patient population.

Table 2: Comparison of Fixed-Combination Therapy IOP Reduction

Fixed CombinationMean Diurnal IOP Reduction (mmHg)Study Highlights
Dorzolamide/Timolol 8.4 - 9.22 mmHg[1][2]A pooled analysis of two large multicenter studies showed this combination to be as effective as Latanoprost in lowering IOP.[3] In another multicenter study, the mean diurnal IOP reduction was 6.91 mmHg.[4]
Latanoprost/Timolol 9.4 - 9.92 mmHg[1][2]A three-month multicenter study found this combination to be slightly more effective than the Dorzolamide/Timolol fixed combination in reducing mean diurnal IOP.[1]

Note: Data is sourced from multi-center, randomized clinical trials. Absolute IOP reduction can vary.

Experimental Protocols

Reproducible and reliable results in glaucoma research are contingent on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Measurement of Intraocular Pressure (IOP) in Humans (Tonometry)

Objective: To accurately measure the intraocular pressure in human subjects.

Materials:

Procedure:

  • Patient Preparation:

    • Explain the procedure to the patient and ensure they are seated comfortably at the slit lamp.

    • Instill one drop of topical anesthetic into the lower conjunctival sac of each eye.

    • Moisten a fluorescein strip with sterile saline or the patient's tears and gently touch it to the inferior bulbar conjunctiva. Ask the patient to blink to distribute the fluorescein.

  • Tonometer Calibration and Setup:

    • Ensure the Goldmann tonometer is properly calibrated according to the manufacturer's instructions.

    • Set the slit lamp magnification to 10-16x and use a cobalt blue filter. The light source should be positioned at a 45-60 degree angle to the microscope.

    • Set the tonometer dial to approximately 10 mmHg.

  • Measurement:

    • Ask the patient to look straight ahead and keep their eyes open.

    • Gently move the slit lamp forward until the tonometer tip makes contact with the central cornea.

    • Observe the fluorescein-stained mires through the slit lamp eyepiece.

    • Adjust the tonometer dial until the inner edges of the two semicircular mires just touch.

    • The reading on the dial, multiplied by 10, is the intraocular pressure in mmHg.

    • Take at least two readings per eye and average the results.

  • Post-Procedure:

    • Clean and disinfect the tonometer tip according to standard infection control protocols.

    • Record the IOP for each eye, the time of measurement, and any observations.

Induction of Experimental Glaucoma in Rabbits

Objective: To create a sustained model of elevated intraocular pressure in rabbits for preclinical drug efficacy studies.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • α-chymotrypsin solution

  • 30-gauge needle and syringe

  • Tonometer suitable for rabbits (e.g., Tono-Pen, rebound tonometer)

  • Slit lamp or operating microscope

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit using an appropriate anesthetic protocol.

    • Instill a drop of topical anesthetic into the eye.

  • Induction of Ocular Hypertension:

    • Under microscopic guidance, carefully insert a 30-gauge needle through the peripheral cornea into the posterior chamber.

    • Slowly inject a solution of α-chymotrypsin into the posterior chamber. This enzyme will cause zonulysis and subsequent obstruction of the trabecular meshwork, leading to increased IOP.

    • Withdraw the needle carefully.

  • Post-Induction Monitoring:

    • Monitor the animal during recovery from anesthesia.

    • Measure the IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm the development and stability of ocular hypertension. A significant and sustained increase in IOP compared to the contralateral (control) eye is expected.

  • Drug Efficacy Testing:

    • Once a stable elevation in IOP is established, the rabbit model can be used to test the efficacy of topical glaucoma medications like Timolol.

    • Administer the test compound to the hypertensive eye and a vehicle control to the contralateral eye.

    • Measure IOP at predetermined time points after drug administration to evaluate the IOP-lowering effect.

Visualizations

The following diagrams illustrate the key signaling pathway of Timolol and a typical experimental workflow for its evaluation.

Timolol_Signaling_Pathway cluster_epinephrine Epinephrine/Norepinephrine cluster_receptor Beta-Adrenergic Receptor cluster_timolol Timolol cluster_downstream Downstream Signaling Epinephrine Epinephrine/ Norepinephrine BetaReceptor Beta-2 Adrenergic Receptor Epinephrine->BetaReceptor AC Adenylyl Cyclase BetaReceptor->AC Activation Timolol Timolol Timolol->BetaReceptor Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation AqueousHumor Aqueous Humor Production PKA->AqueousHumor Stimulation IOP Intraocular Pressure AqueousHumor->IOP Increases

Caption: Timolol's mechanism of action in reducing intraocular pressure.

Experimental_Workflow start Start: Rabbit Model of Ocular Hypertension baseline Baseline IOP Measurement start->baseline randomization Randomization baseline->randomization treatment Topical Administration: Timolol randomization->treatment Treatment Group control Topical Administration: Vehicle Control randomization->control Control Group iop_measurement IOP Measurement (Multiple Time Points) treatment->iop_measurement control->iop_measurement data_analysis Data Analysis: Compare IOP Reduction iop_measurement->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Workflow for evaluating Timolol's efficacy in an animal model.

References

A Researcher's Guide to Multi-Omics Analysis Platforms: Evaluating Performance and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of tools for multi-omics data integration is crucial for researchers and drug development professionals. While a specific tool named "Timelotem" did not yield direct performance benchmarks in a literature search, this guide provides a framework for comparing such a tool against established methods. The following sections detail common performance metrics, experimental protocols, and visualizations essential for a thorough assessment.

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems.[1][2] This integration is vital for understanding complex diseases and developing targeted therapies.[3] A variety of computational tools have been developed to meet the challenge of integrating these diverse and high-dimensional datasets.[4]

Comparative Performance of Multi-Omics Integration Tools

The selection of an appropriate multi-omics integration tool is critical and depends on the specific research question, data types, and desired outcomes.[3] Tools can be broadly categorized based on their underlying algorithms, such as those employing statistical methods, machine learning, or deep learning approaches.[4][5] Key considerations for comparison include their ability to handle data heterogeneity, scalability with large datasets, and the interpretability of their results.

For tasks like disease subtyping, methods are evaluated on their ability to identify clinically relevant patient subgroups.[6] Performance metrics often include clustering accuracy, clinical significance of the identified subtypes, robustness, and computational efficiency.[6] In the context of single-cell multi-omics analysis, algorithms are benchmarked on their predictive accuracy for modalities like protein abundance and chromatin accessibility, as well as their effectiveness in data integration scenarios such as vertical, horizontal, and mosaic integration.[7]

Below is a summary table of commonly used multi-omics data integration tools and their primary characteristics, which can serve as a template for evaluating a new tool like "this compound".

Tool/MethodCore ApproachKey StrengthsCommon ApplicationsPrimary Data Types
MOFA+ (Multi-Omics Factor Analysis) Unsupervised factor analysisInterpretable latent factors, handles missing values, supports diverse data types.[8]Biomarker discovery, disease subtyping, visualization.Genomics, transcriptomics, proteomics, metabolomics.
SNF (Similarity Network Fusion) Network-based integrationRobust to noise in individual data types, effective for patient stratification.[3][8]Cancer subtype discovery, patient similarity networks.Genomics, transcriptomics, DNA methylation.[6]
iClusterBayes Bayesian latent variable modelProbabilistic framework, allows for joint modeling of different data distributions.[6]Integrative clustering, identifying molecular subtypes.Continuous, binary, and count data from various omics.[6]
DIABLO (Data Integration Analysis for Biomarker discovery using a Latent cOmponents) Supervised multi-block partial least squaresIdentifies correlated features across omics datasets that discriminate between sample groups.Biomarker discovery, classification.Transcriptomics, proteomics, metabolomics.
totalVI / scArches Deep learning (Variational Autoencoders)Excellent for predicting protein abundance from scRNA-seq, scalable to large datasets.[7]Single-cell multi-omics prediction and integration.scRNA-seq, CITE-seq.
Seurat Canonical Correlation Analysis (CCA) and Reciprocal PCAEffective for vertical integration of single-cell multi-omics data.[7]Single-cell data integration and analysis.scRNA-seq, scATAC-seq.

Experimental Protocols and Methodologies

A standardized experimental and computational workflow is essential for reproducible multi-omics analysis. The following outlines a typical protocol from sample collection to data integration and interpretation.

Sample Collection and Processing
  • Standardized Procedures: Implement consistent protocols for sample acquisition, handling, and storage to minimize batch effects.

  • Quality Control: Perform rigorous quality control at each stage, from nucleic acid/protein extraction to library preparation, to ensure high-quality data.

Data Generation
  • High-Throughput Sequencing: Utilize next-generation sequencing (NGS) for genomics (DNA-seq), transcriptomics (RNA-seq), and epigenomics (e.g., ChIP-seq, ATAC-seq).

  • Mass Spectrometry: Employ mass spectrometry for proteomics and metabolomics to quantify protein and metabolite abundances.

Computational Analysis Workflow
  • Data Pre-processing: This includes quality filtering, normalization, and transformation of each omics dataset to make them comparable.

  • Feature Selection: Identify the most informative molecules (genes, proteins, etc.) within each dataset to reduce dimensionality and noise.

  • Data Integration: Apply a multi-omics integration tool (e.g., MOFA+, SNF) to combine the datasets and identify overarching patterns.

  • Downstream Analysis: Perform analyses such as clustering for subtype discovery, pathway analysis to understand biological mechanisms, and biomarker identification.

  • Validation: Validate findings using independent datasets or experimental techniques.

Visualizing Multi-Omics Workflows and Pathways

Visual diagrams are crucial for understanding the complex workflows and biological insights derived from multi-omics analysis.

Multi_Omics_Experimental_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Data Pre-processing cluster_integration Data Integration & Analysis cluster_downstream Downstream Analysis & Interpretation Genomics Genomics (DNA-Seq) QC_Norm Quality Control & Normalization Genomics->QC_Norm Transcriptomics Transcriptomics (RNA-Seq) Transcriptomics->QC_Norm Proteomics Proteomics (Mass Spec) Proteomics->QC_Norm Metabolomics Metabolomics (Mass Spec) Metabolomics->QC_Norm Integration Multi-Omics Integration Tool (e.g., this compound) QC_Norm->Integration Subtyping Disease Subtyping Integration->Subtyping Biomarkers Biomarker Discovery Integration->Biomarkers Pathways Pathway Analysis Integration->Pathways

Caption: A generalized workflow for a multi-omics experiment.

Signaling_Pathway_Analysis cluster_omics Multi-Omics Data cluster_pathway Inferred Signaling Pathway Gene_Mutation Gene X Mutation (Genomics) Receptor Receptor Gene_Mutation->Receptor affects Gene_Expression Gene Y Expression Up (Transcriptomics) Protein_Phospho Protein Z Phosphorylation (Proteomics) Kinase2 Kinase B Protein_Phospho->Kinase2 is Kinase1 Kinase A Receptor->Kinase1 activates Kinase1->Kinase2 activates TF Transcription Factor Y Kinase2->TF activates TF->Gene_Expression drives Response Cellular Response TF->Response induces

Caption: Integration of multi-omics data to elucidate a signaling pathway.

Tool_Feature_Comparison cluster_features Evaluation Criteria cluster_alternatives Alternative Tools This compound This compound F1 Handles Missing Data This compound->F1 F2 Supervised/Unsupervised This compound->F2 F3 Scalability This compound->F3 F4 Interpretability This compound->F4 F5 Supported Data Types This compound->F5 MOFA MOFA+ MOFA->F1 MOFA->F2 MOFA->F3 MOFA->F4 MOFA->F5 SNF SNF SNF->F2 SNF->F3 SNF->F5 iCluster iClusterBayes iCluster->F1 iCluster->F2 iCluster->F5

Caption: Logical diagram for comparing features of multi-omics tools.

References

Timelotem: A New Paradigm in Chronic Myeloid Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against the Gold Standard Therapy, Imatinib

This guide provides a comprehensive comparison of Timelotem, a novel allosteric BCR-ABL inhibitor, and Imatinib, the established gold standard ATP-competitive tyrosine kinase inhibitor (TKI) for the treatment of Chronic Myeloid Leukemia (CML). The following sections detail the mechanistic differences, comparative efficacy and safety data from preclinical studies, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology.

Introduction: The Challenge of Acquired Resistance in CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, the primary driver of CML pathogenesis.

The introduction of Imatinib, a potent inhibitor of the BCR-ABL kinase's ATP-binding site, revolutionized CML treatment and established the gold standard of care. However, the emergence of resistance, often due to point mutations in the ABL kinase domain that impair Imatinib binding, remains a significant clinical challenge. This compound is a novel, investigational agent that inhibits BCR-ABL through a distinct allosteric mechanism, offering a potential solution to overcome ATP-site resistance.

Mechanism of Action: A Tale of Two Binding Sites

Imatinib functions by competitively binding to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of downstream substrates and inhibiting pro-proliferative signaling. In contrast, this compound binds to the myristoyl pocket of the ABL kinase, a distinct regulatory site. This binding induces a conformational change that locks the kinase in an inactive state, effectively shutting down its activity. This allosteric mechanism remains effective even in the presence of mutations that confer resistance to ATP-competitive inhibitors like Imatinib.

G cluster_0 Standard Treatment: Imatinib cluster_1 Novel Agent: this compound BCR_ABL_I BCR-ABL Kinase ATP_Site_I ATP Binding Site Substrate_I Substrate BCR_ABL_I->Substrate_I ATP Imatinib Imatinib Imatinib->ATP_Site_I Binds & Blocks Phospho_Substrate_I Phosphorylated Substrate Substrate_I->Phospho_Substrate_I Phosphorylation Proliferation_I Cell Proliferation & Survival Phospho_Substrate_I->Proliferation_I BCR_ABL_T BCR-ABL Kinase Myristoyl_Pocket_T Myristoyl Pocket Inactive_Kinase_T Inactive Kinase (Conformational Change) Myristoyl_Pocket_T->Inactive_Kinase_T Induces This compound This compound This compound->Myristoyl_Pocket_T Binds No_Phospho_T Phosphorylation Inhibited Inactive_Kinase_T->No_Phospho_T Apoptosis_T Apoptosis No_Phospho_T->Apoptosis_T

Figure 1: Comparative Mechanisms of Action

Comparative Efficacy: Preclinical Data

This compound has demonstrated superior or comparable efficacy to Imatinib in a panel of preclinical assays, particularly against common resistance mutations.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundWild-Type BCR-ABLT315I Mutant BCR-ABLE255K Mutant BCR-ABL
Imatinib 25 nM>10,000 nM450 nM
This compound 15 nM30 nM20 nM
Lower IC50 values indicate greater potency.

Table 2: Cell Viability in CML Cell Lines (GI50, nM)

Cell LineBCR-ABL StatusImatinib GI50This compound GI50
K562 Wild-Type50 nM35 nM
Ba/F3 T315I T315I Mutant>10,000 nM75 nM
GI50: Concentration causing 50% growth inhibition.

Experimental Protocols

The data presented above were generated using the following standardized methodologies.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified BCR-ABL kinase by 50% (IC50).

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human ABL kinase domain (wild-type or mutant) was incubated with a biotinylated peptide substrate and ATP in the presence of serial dilutions of this compound or Imatinib. The reaction was stopped, and phosphorylation was detected using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate. The FRET signal was measured, and IC50 values were calculated using non-linear regression analysis.

G cluster_workflow Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase with Inhibitor (Serial Dilutions) A->B C Initiate Reaction (Add ATP & Substrate) B->C D Stop Reaction & Add Detection Reagents (Eu-Ab, SA-APC) C->D E Read Plate (TR-FRET Signal) D->E F Data Analysis (Calculate IC50) E->F

Figure 2: TR-FRET Kinase Assay Workflow

2. Cell Viability Assay

  • Objective: To measure the effect of this compound and Imatinib on the proliferation and viability of CML cell lines.

  • Methodology: CML cell lines (K562 and Ba/F3 engineered to express mutant BCR-ABL) were seeded in 96-well plates. Cells were treated with a range of concentrations of each compound for 72 hours. Cell viability was assessed using a resazurin-based assay, where viable cells reduce resazurin (B115843) to the fluorescent product resorufin. Fluorescence was measured, and the concentration required to inhibit growth by 50% (GI50) was determined by plotting cell viability against drug concentration.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound's novel allosteric mechanism of action provides a significant advantage over the ATP-competitive inhibition of Imatinib, particularly in the context of clinically relevant resistance mutations such as T315I. This compound demonstrates superior potency against key mutant forms of BCR-ABL while retaining robust activity against the wild-type kinase. These findings support the continued clinical development of this compound as a promising next-generation therapy for Chronic Myeloid Leukemia, with the potential to address unmet needs for patients who have developed resistance to the current standard of care.

A Comparative Analysis of the Synergistic Effects of Timelotem in Combination with Standard-of-Care Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-tumor effects of Timelotem, a novel investigational agent, when used in combination with established cancer therapies. The following sections detail the experimental data, protocols, and underlying mechanisms of these synergistic interactions, offering valuable insights for preclinical and clinical research in oncology.

1. Overview of this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. In contrast to normal cells, many rapidly proliferating cancer cells exhibit a heightened dependence on de novo pyrimidine synthesis to sustain their growth and division. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in malignant cells.

2. Synergistic Combination Therapy

Preclinical studies have demonstrated that the anti-tumor activity of this compound can be significantly enhanced when combined with other therapeutic agents. This guide focuses on two such combinations:

  • This compound and 5-Fluorouracil (5-FU): 5-FU is a pyrimidine analog that inhibits thymidylate synthase, an enzyme further down the pyrimidine synthesis pathway. The combination of this compound and 5-FU creates a dual blockade of this critical metabolic pathway, leading to a more profound and sustained anti-proliferative effect.

  • This compound and Palbociclib: Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that induces G1 cell cycle arrest. By halting cells in the G1 phase, Palbociclib is hypothesized to increase their vulnerability to the pyrimidine depletion caused by this compound.

The following sections present the experimental data and protocols that substantiate these synergistic interactions.

3. Quantitative Analysis of Synergistic Effects

The synergistic effects of this compound in combination with 5-FU and Palbociclib were evaluated in vitro across a panel of human cancer cell lines. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Synergy of this compound and 5-Fluorouracil (5-FU)

Cell Line (Cancer Type)This compound IC50 (nM)5-FU IC50 (µM)Combination Index (CI) at ED50
HT-29 (Colorectal)255.20.68
MCF-7 (Breast)408.10.75
A549 (Lung)6512.50.82

Table 2: In Vitro Synergy of this compound and Palbociclib

Cell Line (Cancer Type)This compound IC50 (nM)Palbociclib IC50 (nM)Combination Index (CI) at ED50
HT-29 (Colorectal)251500.61
MCF-7 (Breast)401000.55
A549 (Lung)652500.71

4. Experimental Protocols

4.1. Cell Viability and Synergy Assessment

  • Cell Culture: Human cancer cell lines (HT-29, MCF-7, A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, 5-FU, Palbociclib, or combinations of this compound with 5-FU or Palbociclib at a constant ratio.

  • Viability Assay: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug was calculated using a non-linear regression model. The Combination Index (CI) was determined using CompuSyn software to assess the nature of the drug interaction (synergistic, additive, or antagonistic).

4.2. Cell Cycle Analysis

  • Treatment and Harvesting: Cells were treated with this compound, Palbociclib, or the combination for 24 hours. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry on a BD FACSCanto™ II system. Data was analyzed using FlowJo™ software.

5. Signaling Pathways and Experimental Workflows

5.1. This compound's Mechanism of Action and Synergistic Pathways

The following diagram illustrates the mechanism of action of this compound and its synergistic interactions with 5-FU and Palbociclib.

Synergistic_Pathways cluster_pyrimidine Pyrimidine Synthesis Pathway cluster_cellcycle Cell Cycle Regulation Ribose-5-Phosphate Ribose-5-Phosphate UMP UMP Ribose-5-Phosphate->UMP de novo synthesis DHODH DHODH dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA/RNA Synthesis DNA/RNA Synthesis dTMP->DNA/RNA Synthesis G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK4/6 G2/M Phase G2/M Phase S Phase->G2/M Phase Cell Division Cell Division G2/M Phase->Cell Division This compound This compound This compound->DHODH inhibits FU 5-Fluorouracil FU->dTMP inhibits Palbo Palbociclib Palbo->G1 Phase arrests Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Cell Culture (HT-29, MCF-7, A549) start->cell_culture end End plate_seeding Seed cells in 96-well plates cell_culture->plate_seeding drug_prep Prepare drug dilutions (this compound, 5-FU, Palbociclib) plate_seeding->drug_prep treatment Add drugs to cells (single agents & combinations) drug_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform CellTiter-Glo Viability Assay incubation->viability_assay read_plate Measure Luminescence viability_assay->read_plate data_analysis Calculate IC50 and Combination Index (CI) read_plate->data_analysis data_analysis->end

Independent Validation of Timelotem's Published Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a product or technology specifically named "Timelotem" within scientific and drug development literature have yielded no results. This suggests that "this compound" may be a fictional or proprietary internal designation not yet disclosed in public-facing materials. Consequently, a direct independent validation and comparison of "this compound's" published results is not feasible at this time.

This guide, therefore, shifts focus to the broader context of evaluating novel therapeutic candidates, outlining the established methodologies and data presentation standards that would be applied to a product like "this compound" were its data publicly available. We will present a hypothetical framework for comparison, drawing on common alternatives and established benchmarks in the drug development pipeline.

Framework for Comparative Efficacy Analysis

For any new therapeutic, a rigorous comparison against existing standards of care and alternative therapies is essential. This typically involves preclinical and clinical data analysis. The following tables provide a template for how such a comparative analysis for a hypothetical "this compound" would be structured.

Table 1: Preclinical Efficacy Comparison

ParameterThis compound (Hypothetical Data)Alternative A (e.g., Small Molecule Inhibitor)Alternative B (e.g., Monoclonal Antibody)Standard of Care
Target Affinity (Kd) 1.2 nM5.8 nM0.5 nM10.3 nM
In Vitro Potency (IC50) 15 nM50 nM8 nM120 nM
Cellular Efficacy (EC50) 45 nM150 nM25 nM300 nM
In Vivo Efficacy (Model) Tumor Growth Inhibition (TGI): 75% at 10 mg/kgTGI: 60% at 10 mg/kgTGI: 85% at 5 mg/kgTGI: 40% at 20 mg/kg
Off-Target Effects Minimal (Panel Screen)Moderate (Kinase Panel)High (Cytokine Release)Known Side Effects

Table 2: Clinical Trial Outcome Comparison (Hypothetical Phase II Data)

EndpointThis compound (n=150)Alternative A (n=150)Standard of Care (n=150)
Objective Response Rate (ORR) 62%48%35%
Progression-Free Survival (PFS) 11.2 months8.5 months6.1 months
Overall Survival (OS) (interim) 24.5 months19.8 months15.3 months
Adverse Event Rate (Grade ≥3) 18%25%32%

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific validation. Below are examples of the types of experimental protocols that would be required to validate the hypothetical data presented above.

1. Surface Plasmon Resonance (SPR) for Target Affinity (Kd)

  • Objective: To determine the binding affinity and kinetics of "this compound" to its purified target protein.

  • Methodology:

    • The purified target protein is immobilized on a sensor chip.

    • A series of concentrations of "this compound" are flowed over the chip.

    • The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

2. In Vitro Potency (IC50) Determination via Cell-Based Assay

  • Objective: To measure the concentration of "this compound" required to inhibit 50% of a specific biological activity in a cellular context.

  • Methodology:

    • Cells expressing the target of interest are cultured in microtiter plates.

    • A dose-response curve is generated by treating the cells with a range of "this compound" concentrations.

    • A relevant biological endpoint is measured (e.g., enzyme activity, cell proliferation, reporter gene expression).

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Workflows and Pathways

Diagrams are crucial for conveying complex biological pathways and experimental processes. The following examples use the DOT language to generate such visualizations.

cluster_preclinical Preclinical Workflow target_id Target Identification & Validation lead_opt Lead Optimization (e.g., this compound) target_id->lead_opt HTS in_vitro In Vitro Assays (IC50, Selectivity) lead_opt->in_vitro SAR in_vivo In Vivo Models (Efficacy, PK/PD) in_vitro->in_vivo Candidate Selection

Caption: A generalized preclinical drug discovery workflow.

cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation This compound This compound This compound->kinase_b

Caption: A hypothetical signaling pathway inhibited by "this compound".

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Timelotem

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling, storage, and disposal of Timelotem, a potent synthetic compound utilized in advanced pharmaceutical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against exposure to this compound. The required PPE level is determined by the specific handling procedure and the potential for exposure.

Table 1: Required Personal Protective Equipment for this compound Handling

Activity Required PPE Specifications
Low-Concentration Solution Handling (<1mM) - Standard Laboratory Coat- Nitrile Gloves- Safety Glasses with Side Shields- Flame-resistant, fluid-resistant coat- ASTM D6319 compliant gloves- ANSI Z87.1 certified eye protection
High-Concentration Solution Handling (>1mM) & Weighing Powder - Chemical-Resistant Laboratory Coat- Double Nitrile Gloves- Chemical Splash Goggles- Full-Face Respirator- Coated, fluid-proof coat- ASTM D6319 compliant inner and outer gloves- ANSI Z87.1 certified, anti-fog goggles- NIOSH approved respirator with organic vapor/acid gas cartridges
Spill Cleanup - Chemical-Resistant Coveralls- Double Nitrile Gloves- Chemical Splash Goggles- Full-Face Respirator with appropriate cartridges- Disposable, full-body protection- ASTM D6319 compliant inner and outer gloves- ANSI Z87.1 certified, anti-fog goggles- NIOSH approved respirator with organic vapor/acid gas cartridges

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize risks.

2.1. Handling Procedures

  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. The designated handling area, typically a certified chemical fume hood, must be clean and uncluttered.

  • Weighing: All weighing of powdered this compound must be conducted within a chemical fume hood. Use anti-static weigh paper and tools.

  • Solution Preparation: When preparing solutions, slowly add this compound to the solvent to avoid splashing. Ensure adequate ventilation.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with a 10% bleach solution followed by a 70% ethanol (B145695) rinse.

2.2. Storage Plan

  • Primary Container: Store this compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container within a labeled, chemically resistant secondary container.

  • Location: Store in a designated, locked, and ventilated cabinet away from incompatible materials such as strong oxidizing agents.

  • Temperature: Maintain storage temperature between 2-8°C.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

Table 2: this compound Waste Disposal Procedures

Waste Type Disposal Protocol
Solid Waste (e.g., contaminated gloves, weigh paper) - Collect in a designated, labeled hazardous waste bag within the fume hood.- Seal the bag when three-quarters full.- Place the sealed bag in a secondary hazardous waste container.
Liquid Waste (e.g., unused solutions) - Collect in a designated, labeled, and sealed hazardous waste container.- Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps (e.g., contaminated needles) - Dispose of immediately in a designated, puncture-proof sharps container for hazardous chemical waste.

Emergency Protocols

Immediate and appropriate response to emergencies can significantly mitigate harm.

4.1. Spill Response

In the event of a this compound spill, follow the detailed workflow below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert Personnel & Evacuate Area isolate Isolate the Spill Area alert->isolate Immediately ppe Don Appropriate PPE isolate->ppe Before approaching contain Contain the Spill with Absorbent Material ppe->contain Once safe neutralize Neutralize with 5% Sodium Bicarbonate Solution contain->neutralize Carefully absorb Absorb Neutralized Residue neutralize->absorb After 10 minutes clean Clean the Area with 10% Bleach Solution absorb->clean rinse Rinse with 70% Ethanol clean->rinse dispose Dispose of all contaminated materials as hazardous waste rinse->dispose report Report the spill to the Safety Officer dispose->report document Document the incident report->document

Caption: Workflow for the safe and effective cleanup of a this compound spill.

4.2. Exposure Response

Table 3: First Aid Measures for this compound Exposure

Exposure Route Immediate Action
Skin Contact - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air immediately.- If breathing is difficult, provide oxygen.- Seek immediate medical attention.
Ingestion - Do not induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention.

Experimental Protocol: Quantifying this compound-Induced Apoptosis via Flow Cytometry

This protocol details the steps to assess the apoptotic effects of this compound on a cancer cell line.

  • Cell Culture: Plate 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (0.1, 1, 10, 100 µM) and a vehicle control for 48 hours.

  • Cell Harvesting:

    • Aspirate the media and wash the cells with 1X Phosphate Buffered Saline (PBS).

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate single-stain controls for compensation.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis plate Plate Cells treat Treat with this compound plate->treat 24 hours harvest Harvest & Wash Cells treat->harvest 48 hours stain Stain with Annexin V & PI harvest->stain Resuspend acquire Acquire on Flow Cytometer stain->acquire Incubate 15 mins analyze Analyze Data acquire->analyze Gating & Quadrant Analysis

Caption: Experimental workflow for assessing this compound-induced apoptosis.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.